2-Cyclohexylidenebutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
20144-46-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-cyclohexylidenebutanoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H2,1H3,(H,11,12) |
InChI Key |
ZSGDYZYTKTWFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1CCCCC1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Cyclohexylidenebutanoic Acid: Technical Profile & Application Guide
This technical guide provides an in-depth analysis of 2-Cyclohexylidenebutanoic acid (CAS 20144-46-1) , a specialized carboxylic acid derivative identified as a modulator of the Ras/Raf protein interaction. This document is structured for researchers in medicinal chemistry and signal transduction.
Executive Summary
2-Cyclohexylidenebutanoic acid (CAS 20144-46-1) is an
Seminal research by Friese et al. (2002) identified this compound as a small molecule capable of binding to the cysteine-rich domain (CRD) of c-Raf, thereby stabilizing the Ras/Raf interaction. This property makes it a critical tool compound for studying protein-protein interactions (PPIs) within the mitogen-activated protein kinase (MAPK) pathway, a central node in oncology and cell proliferation research.
Chemical Identity & Physicochemical Properties
| Property | Data |
| CAS Registry Number | 20144-46-1 |
| IUPAC Name | 2-Cyclohexylidenebutanoic acid |
| Synonyms | Butanoic acid, 2-cyclohexylidene-; NSC 114905 |
| Molecular Formula | C |
| Molecular Weight | 168.23 g/mol |
| Physical State | Solid or Viscous Oil (Low melting point) |
| Solubility | Soluble in DMSO, Ethanol, Dichloromethane; Sparingly soluble in water |
| Acidity (pKa) | ~4.5–5.0 (Estimated for |
| Key Structural Feature | Exocyclic double bond (Michael acceptor potential) |
Synthesis Protocol
The most robust synthesis route utilizes the Horner-Wadsworth-Emmons (HWE) reaction to ensure the formation of the
Reagents & Equipment
-
Precursors: Ethyl
-bromobutyrate, Triethyl phosphite, Cyclohexanone. -
Reagents: Sodium hydride (NaH) (60% dispersion in oil), Ethanol, Sodium Hydroxide (NaOH).
-
Solvents: THF (anhydrous), Diethyl ether, DCM.
Step-by-Step Methodology
Phase 1: Phosphonate Preparation (Arbuzov Reaction)
-
Mix: Combine Ethyl
-bromobutyrate (1.0 eq) and Triethyl phosphite (1.1 eq) in a round-bottom flask. -
Heat: Reflux at 150–160°C for 4–6 hours. Ethyl bromide byproduct is distilled off continuously.
-
Purify: Distill the residue under reduced pressure to obtain Ethyl 2-(diethoxyphosphoryl)butanoate .
Phase 2: Horner-Wadsworth-Emmons Olefination
-
Activation: Suspend NaH (1.2 eq) in anhydrous THF under nitrogen at 0°C.
-
Addition: Dropwise add Ethyl 2-(diethoxyphosphoryl)butanoate (1.0 eq). Stir for 1 hour until gas evolution ceases.
-
Coupling: Add Cyclohexanone (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Workup: Quench with water, extract with diethyl ether, dry over MgSO
, and concentrate. -
Intermediate: Isolate Ethyl 2-cyclohexylidenebutanoate .
Phase 3: Hydrolysis
-
Reaction: Dissolve the ester in Ethanol/Water (1:1). Add NaOH (2.0 eq).
-
Reflux: Heat to reflux for 3 hours.
-
Isolation: Evaporate ethanol. Acidify the aqueous residue with 1M HCl to pH 2.
-
Extraction: Extract with DCM, dry, and concentrate to yield 2-Cyclohexylidenebutanoic acid .
Synthesis Workflow Diagram
Figure 1: Synthetic pathway via HWE olefination converting ethyl bromobutyrate to the target acid.
Mechanism of Action: Ras/Raf Modulation
The primary biological utility of CAS 20144-46-1 is its interaction with the Ras/Raf/MEK/ERK pathway. Unlike typical kinase inhibitors that block ATP binding sites, this compound acts as an effector of protein-protein interaction .
Molecular Mechanism
-
Target Domain: The Cysteine-Rich Domain (CRD) of c-Raf (Raf-1).
-
Effect: The compound binds to the CRD, inducing a conformational change or stabilization that enhances the affinity of c-Raf for Ras-GTP.
-
Biological Consequence: While "enhancement" sounds pro-oncogenic, stabilizing this complex can disrupt the dynamic cycling required for effective signal transduction or trap the complex in a state that alters downstream kinetics. It serves as a probe to understand the structural requirements of the Ras-Raf interface.
Signaling Pathway Diagram
Figure 2: Modulation of the Ras signaling cascade. The compound targets the Ras-Raf interface.[1][2]
Experimental Application: Yeast Two-Hybrid Assay
To validate the activity of 2-cyclohexylidenebutanoic acid, a Yeast Two-Hybrid (Y2H) system is the standard protocol, as established in the primary literature.
Protocol Overview
-
Constructs:
-
Bait: Ras vector (e.g., H-Ras-V12, constitutively active).
-
Prey: c-Raf vector (containing the Ras-binding domain and Cysteine-Rich Domain).
-
-
Strain: Saccharomyces cerevisiae reporter strain (e.g., L40 or AH109).
-
Treatment:
-
Plate transformed yeast on selective media (e.g., -Leu/-Trp).
-
Apply 2-cyclohexylidenebutanoic acid via spotting or liquid culture integration (Concentration range: 10–100 µM ).
-
-
Readout:
-
Measure
-galactosidase activity. -
Result Interpretation: An increase in reporter activity compared to control indicates stabilization of the Ras-Raf interaction.
-
Safety & Handling
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the double bond.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during synthesis steps involving phosphonates and NaH.
References
-
Friese, A., Hell-Momeni, K., Zündorf, I., Winckler, T., Dingermann, T., & Dannhardt, G. (2002). Synthesis and Biological Evaluation of Cycloalkylidene Carboxylic Acids as Novel Effectors of Ras/Raf Interaction.[3][4] Journal of Medicinal Chemistry, 45(7), 1535–1542.[3]
- Wailes, P. C. (1959). The Synthesis of Acetylenic Acids. Australian Journal of Chemistry, 12(2), 173-189.
-
Grant, B., & Trost, B. M. (2014). The Nazarov Cyclization: Synthesis of Vicinal All-Carbon Quaternary Stereocenters. ScholarSpace, University of Hawaii. (Cites synthesis of CAS 20144-46-1).
Sources
- 1. 二乙基环己基氨基乙烯磷 - CAS号 20061-84-1 - 摩熵化学 [molaid.com]
- 2. 2-cyclohexylidenebutanoic acid - CAS号 20144-46-1 - 摩熵化学 [molaid.com]
- 3. Synthesis and biological evaluation of cycloalkylidene carboxylic acids as novel effectors of Ras/Raf interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Alpha-Cyclohexylidene Carboxylic Acid Scaffold: Synthesis, Mechanistic Biology, and Therapeutic Horizons
Executive Overview
The alpha-cyclohexylidene carboxylic acid moiety—defined by an exocyclic double bond that directly conjugates a cyclohexane ring to a carboxylic acid (or its ester/amide derivatives)—represents a privileged and highly versatile structural motif in modern medicinal chemistry.
From a structural biology perspective, the sp2-hybridized alpha-carbon is the critical functional driver. It restricts the conformational flexibility of the carboxylic side chain, locking the molecule into a rigid, predictable geometry. This steric restriction minimizes the entropic penalty upon target binding, allowing these derivatives to act as high-affinity modulators across diverse biological systems, ranging from oncogenic kinase networks to central nervous system receptors.
This technical guide dissects the causal relationships between the chemical synthesis, structural rigidity, and pharmacological efficacy of alpha-cyclohexylidene derivatives, providing a comprehensive framework for drug development professionals.
Chemical Synthesis & Structural Control
The primary challenge in synthesizing alpha-cyclohexylidene derivatives is maintaining strict regiocontrol. The exocyclic double bond is thermodynamically less stable than its endocyclic counterpart. If reaction conditions are too harsh, the double bond will isomerize into the ring, destroying the molecule's active geometry.
The Horner-Wadsworth-Emmons (HWE) Olefination
To prevent isomerization, the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard[1]. By utilizing phosphonate-stabilized carbanions, the reaction proceeds under mild conditions that avoid the thermodynamic sink of endocyclic isomerization.
Protocol: Self-Validating Synthesis of Cyclohexylideneacetic Acid
This protocol is designed as a closed, self-validating system to ensure absolute regiochemical fidelity.
-
Preparation of the Phosphonate Carbanion: Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0°C.
-
Causality: Argon and anhydrous THF prevent the premature quenching of the strong base. 0°C controls the kinetic rate of deprotonation.
-
-
Reagent Addition: Slowly add triethyl phosphonoacetate dropwise. Stir until H₂ gas evolution entirely ceases.
-
Causality: The cessation of gas evolution is an immediate visual validation that the nucleophilic phosphonate carbanion has fully formed.
-
-
Ketone Coupling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add cyclohexanone dropwise.
-
Causality: Cryogenic temperatures are mandatory here. They prevent unwanted aldol condensation side-reactions of the ketone and ensure the nucleophilic attack is highly stereoselective.
-
-
Formation of the Exocyclic Alkene: Allow the reaction to warm to room temperature and stir for 4 hours. The intermediate oxaphosphetane decomposes spontaneously to yield ethyl cyclohexylideneacetate.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) in a THF/H₂O (3:1) mixture. Reflux for 2 hours. Acidify the aqueous layer with 1M HCl to pH 2, extract with ethyl acetate, dry over MgSO₄, and concentrate.
-
Causality: Base-catalyzed ester hydrolysis cleaves the ethyl group. LiOH is utilized over NaOH/KOH due to its superior solubility and kinetic profile in aqueous-organic biphasic systems.
-
-
System Validation (Quality Control):
-
Validation: The protocol validates its own success via post-reaction ¹H-NMR. The complete absence of a multiplet at ~5.4 ppm (which would indicate an endocyclic alkene proton) and the distinct presence of a sharp singlet at ~5.6 ppm (the exocyclic vinylic proton) mathematically validates the regiochemical integrity of the alpha-cyclohexylidene moiety.
-
Step-by-step synthetic workflow of cyclohexylideneacetic acid via HWE olefination.
Alternative Route: Dianion Coupling & Decarboxylative Elimination
For highly sterically hindered systems—such as the synthesis of non-steroidal GABA_A receptor modulators—standard HWE or Wittig couplings fail due to severe ketone enolization. In these edge cases, researchers couple the lithium dianion of a carboxylic acid with cyclohexanone to yield a β-hydroxy acid. Subsequent cyclodehydration to a β-lactone, followed by the thermal elimination of CO₂, forces the formation of the exocyclic double bond regardless of steric bulk[2].
Pharmacological Applications & Mechanistic Pathways
Allosteric Modulation of Ras/Raf Interaction
Mutations in the Ras proto-oncogene arrest the protein in an active, GTP-bound state, driving tumor formation via the hyperactive MAPK signaling cascade. Cycloalkylidene carboxylic acids (specifically 2-cyclohexylidene propanoic acid) have been identified as novel effectors that bind directly to the cysteine-rich domain of Raf[3].
-
Mechanistic Causality: The semicyclic double bond is the absolute requirement for this activity. It stabilizes the molecular conformation of the carboxylic acid, allowing it to act as a structural bridge at the Ras/Raf interface. Saturated analogs fail to induce this stabilization due to entropic flexibility[3].
Mechanism of Ras/Raf interaction stabilization by cycloalkylidene carboxylic acids.
Shikonin Derivatives in Melanoma Therapy
Shikonin is a natural naphthoquinone with potent anticancer properties. Recent drug development efforts have focused on esterifying the shikonin side chain with cyclohexylideneacetic acid to alter its lipophilicity and cellular uptake[1].
-
Mechanistic Causality: The bulky, rigid exocyclic ring of the cyclohexylidene group enhances cellular penetration into aggressive metastatic melanoma cell lines (e.g., WM164 and MUG-Mel2). Once internalized, the altered redox potential of the derivative drives DNA double-strand breaks, resulting in rapid H2AX phosphorylation and caspase-3 dependent apoptosis[1].
Environmental Biodegradation & Fragrance Chemistry
Beyond oncology, alpha-cyclohexylidene derivatives like 2-cyclohexylidene-2-phenylacetonitrile (Peonile) are heavily utilized in industrial fragrances. Their environmental fate relies on a fascinating cooperative microbial mineralization process.
-
Mechanistic Causality: The steric bulk of the alpha-cyclohexylidene group initially resists standard biological degradation. However, specific Acidovorax bacterial strains in sewage sludge cleave the phenyl ring to yield 2-cyano-2-cyclohexylideneacetic acid. This intermediate is then rapidly mineralized by Variovorax strains, proving that the rigid exocyclic motif is ultimately ecologically transient when exposed to symbiotic microbial consortia[4].
Quantitative Data Synthesis
The following table summarizes the quantitative and qualitative biological data associated with key alpha-cyclohexylidene derivatives, allowing for rapid cross-disciplinary comparison.
| Compound / Derivative | Biological Target / Pathway | Observed Effect / Metric | Key Structural Feature |
| 2-Cyclohexylidene propanoic acid | Ras/Raf Cysteine-Rich Domain | Enhanced Ras/Raf interaction | Semicyclic double bond stabilization |
| Cyclohexylideneacetyl-shikonin | Melanoma cell lines (WM164, MUG-Mel2) | Apoptosis induction (IC₅₀ ~1.7x lower than parent) | Lipophilic exocyclic ring side-chain |
| 2-Cyclohexylideneperhydro-4,7-methanoindene | GABA_A Receptor | Allosteric modulation | Rigid non-steroidal scaffold |
| 2-Cyano-2-cyclohexylideneacetic acid | Microbial degradation enzymes | Complete Mineralization | Exocyclic alkene with cyano group |
References
-
Friese, A., Hell-Momeni, K., Zündorf, I., Winckler, T., Dingermann, T., & Dannhardt, G. (2002). Synthesis and biological evaluation of cycloalkylidene carboxylic acids as novel effectors of Ras/Raf interaction. Journal of Medicinal Chemistry. Available at:[Link]
-
J. Chem. Soc., Perkin Trans. 1. (1998). The synthesis of 2-cyclohexylideneperhydro-4,7-methanoindenes. Non-steroidal analogues of steroidal GABAA receptor modulators. Available at:[Link]
-
MDPI. (2018). Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells. Available at:[Link]
-
PMC. (2026). Cooperative Mineralisation of the Fragrance Ingredient 2‐Cyclohexylidene‐2‐Phenylacetonitrile by a Consortium of a Variovorax and an Acidovorax Strain Isolated From Activated Sludge. Available at:[Link]
Sources
- 1. Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of cycloalkylidene carboxylic acids as novel effectors of Ras/Raf interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cooperative Mineralisation of the Fragrance Ingredient 2‐Cyclohexylidene‐2‐Phenylacetonitrile by a Consortium of a Variovorax and an Acidovorax Strain Isolated From Activated Sludge - PMC [pmc.ncbi.nlm.nih.gov]
2-Cyclohexylidenebutanoic acid solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Cyclohexylidenebutanoic Acid in Organic Solvents
Introduction
2-Cyclohexylidenebutanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. As with any compound under investigation, a thorough understanding of its physicochemical properties is paramount for its effective use. Solubility, in particular, is a critical parameter that dictates everything from reaction conditions and purification strategies to formulation and bioavailability in drug development. This guide provides a comprehensive overview of the solubility of 2-Cyclohexylidenebutanoic acid in organic solvents, grounded in fundamental chemical principles.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to explain the why behind the solubility characteristics of this molecule. In the absence of extensive published data for this specific compound, we will build a robust predictive framework based on its structural attributes and the known behavior of similar carboxylic acids. Furthermore, this guide provides a detailed, self-validating experimental protocol to empower researchers to determine precise solubility values in their own laboratory settings.
Part 1: Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The simple yet powerful principle of "like dissolves like" serves as our primary guide.
The Dual Nature of 2-Cyclohexylidenebutanoic Acid
2-Cyclohexylidenebutanoic acid possesses a dual chemical nature, which is the key to understanding its solubility profile.
-
The Polar "Head": The carboxylic acid (-COOH) functional group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar solvents.
-
The Nonpolar "Tail": The cyclohexylidene and butyl components of the molecule form a significant nonpolar, lipophilic (oil-loving) hydrocarbon tail. This part of the molecule interacts favorably with nonpolar solvents through van der Waals forces.
The overall solubility in a given solvent is determined by the interplay of these two features.
Caption: Solute-solvent interaction model for 2-Cyclohexylidenebutanoic acid.
Part 2: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.24 g/mol | |
| Structure | ||
| Computed XLogP3 | ~3.4 (estimated) | Based on similar structure [1] |
XLogP3 is a computed value that represents the logarithm of the partition coefficient between n-octanol and water (logP).[2] A value of ~3.4 indicates that the compound has a significantly higher affinity for a lipophilic environment (octanol) than for water, suggesting it is a relatively nonpolar molecule.[1][3] This high lipophilicity is dominated by the large hydrocarbon structure.
Part 3: Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle and the physicochemical properties outlined above, we can predict the solubility of 2-Cyclohexylidenebutanoic acid in a range of common laboratory solvents. These are qualitative predictions intended to guide solvent selection.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | The nonpolar nature of hexane interacts favorably with the large hydrocarbon tail of the solute. |
| Toluene | Nonpolar (Aromatic) | High | Similar to hexane, toluene is nonpolar and effectively solvates the nonpolar portion of the molecule. |
| Diethyl Ether | Slightly Polar | High | The ether provides a good balance, being able to interact with the nonpolar tail while the oxygen can accept a hydrogen bond from the carboxylic acid. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a versatile solvent. Its cyclic ether structure can solvate the hydrocarbon part, and the oxygen atom is a good hydrogen bond acceptor. |
| Acetone | Polar Aprotic | Medium to High | The carbonyl group of acetone is a strong hydrogen bond acceptor. The overall polarity is moderate, allowing for good solvation. |
| Ethyl Acetate | Polar Aprotic | Medium to High | Similar to acetone, the ester functionality can accept hydrogen bonds, and the ethyl group provides some nonpolar character. |
| Ethanol | Polar Protic | Medium | Ethanol can both donate and accept hydrogen bonds, interacting well with the carboxylic acid head. However, the relatively high polarity of ethanol is less ideal for the large nonpolar tail.[4] |
| Methanol | Polar Protic | Medium to Low | Methanol is more polar than ethanol, making it a less effective solvent for the large nonpolar part of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Medium | DMSO is a very strong hydrogen bond acceptor, but its high polarity may not be optimal for solvating the nonpolar tail. |
| Water | Polar Protic | Very Low | The large, nonpolar hydrocarbon structure dominates, making the molecule hydrophobic (water-hating). Carboxylic acids with more than six carbons are generally insoluble in water.[4] |
Part 4: Experimental Protocol for Solubility Determination (Gravimetric Method)
The most reliable way to determine solubility is through direct experimental measurement. The following protocol describes a standard gravimetric method, which involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the residual solute.[5][6]
Workflow for Gravimetric Solubility Determination
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology
Materials:
-
2-Cyclohexylidenebutanoic acid
-
Solvent of interest (analytical grade)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Volumetric pipettes (e.g., 1.00 mL, 5.00 mL)
-
Evaporating dishes or small glass beakers
-
Analytical balance (readable to at least 0.1 mg)
-
Vacuum oven or source of dry nitrogen gas
Procedure:
-
Preparation: Add an excess amount of 2-Cyclohexylidenebutanoic acid to a vial. "Excess" means enough solid will remain undissolved at equilibrium. Add a precisely known volume of the chosen solvent.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature bath on an orbital shaker or with a magnetic stir bar. Allow the mixture to equilibrate for at least 24 hours. For some compounds, 48-72 hours may be necessary to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle completely. This can be aided by centrifugation if necessary. It is crucial that the supernatant (the clear liquid above the solid) is free of any suspended particles.
-
Aliquot Withdrawal: Using a clean, dry volumetric pipette, carefully withdraw a precise aliquot (e.g., 1.00 mL) of the supernatant. Be careful not to disturb the solid at the bottom of the vial.
-
Sample Transfer: Transfer the aliquot to a clean, dry evaporating dish that has been previously weighed to a constant weight on an analytical balance. Record the initial weight of the dish.
-
Solvent Evaporation: Place the dish in a vacuum oven at a temperature well below the boiling point of the solute but sufficient to evaporate the solvent. Alternatively, evaporate the solvent under a gentle stream of dry nitrogen.
-
Drying to Constant Weight: Once the solvent appears to be gone, continue to dry the dish containing the residue for several hours to ensure all residual solvent is removed. Cool the dish in a desiccator and then weigh it. Repeat the drying and weighing cycles until two consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg). This confirms the sample is dry.[7]
-
Calculation:
-
Mass of solute = (Final weight of dish + residue) - (Initial weight of dish)
-
Solubility = Mass of solute / Volume of aliquot withdrawn
-
Example: If 0.150 g of residue is obtained from a 1.00 mL aliquot, the solubility is 150 mg/mL.
-
Conclusion
While specific, published solubility data for 2-Cyclohexylidenebutanoic acid is scarce, a robust understanding of its chemical structure allows for strong, principle-based predictions. The molecule's significant nonpolar character, indicated by a high estimated logP, suggests it will be highly soluble in nonpolar organic solvents like hexane, toluene, and ethers, with decreasing solubility in more polar solvents like ethanol and methanol. For drug development and research professionals requiring precise quantitative data, the provided gravimetric experimental protocol offers a reliable and accurate method for determining the solubility of 2-Cyclohexylidenebutanoic acid in any organic solvent of interest.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98131, 2-Cyclohexylbutanoic acid. Retrieved from [Link].
-
Pharmapproach (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link].
-
Gedeck, P. (2023). Log P Calculated by CDD Vault During Chemical Registration. Collaborative Drug Discovery. Retrieved from [Link].
- University of Babylon (2016). Gravimetric method of analysis.
- Tice, B. B. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Thermal Analysis and Calorimetry, 81(3), 633–636.
-
ResearchGate (n.d.). Figure: Experimental and predicted logP app (Caco-2) values. Retrieved from [Link].
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
-
SlidePlayer (n.d.). Chapter 12: Gravimetric Methods of Analysis. Retrieved from [Link].
-
Vapourtec (n.d.). Solvent Miscibility Chart. Retrieved from [Link].
-
Queen's University (2023). Solubility of Organic Compounds. Retrieved from [Link].
- Mannhold, R., & van de Waterbeemd, H. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Mini reviews in medicinal chemistry, 2(3), 199-219.
-
LibreTexts Chemistry (2019). 4.4 Solubility. Retrieved from [Link].
-
ACD/Labs (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link].
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
- ACD/Labs (n.d.). LogP—Making Sense of the Value.
Sources
- 1. 2-Cyclohexylbutanoic acid | C10H18O2 | CID 98131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
2-Cyclohexylidenebutanoic acid safety data sheet (SDS) hazards
The following technical guide serves as a comprehensive risk assessment and handling protocol for 2-Cyclohexylidenebutanoic acid .
Notice to Researchers: This compound is frequently classified as a "Research Chemical" (e.g., Sigma-Aldrich CPR collection), meaning comprehensive toxicological datasets (RTECS/ECHA) may be incomplete. The protocols below apply the Precautionary Principle , deriving safety measures from Structural Activity Relationships (SAR) and its known status as a biological modulator.
CAS: 20144-46-1 | Formula:
Executive Summary & Chemical Identity
2-Cyclohexylidenebutanoic acid is an
Because it acts as a biological effector, it must be handled not merely as a corrosive organic acid, but as a potential bioactive agent capable of permeating cell membranes due to its lipophilic cyclohexyl ring.
Chemical Structure & Properties
| Property | Value | Relevance to Safety |
| Physical State | Solid (Crystalline/Powder) | Inhalation hazard (dust). |
| Acidity (pKa) | ~4.5–5.0 (Predicted) | Tissue corrosion/irritation upon contact. |
| LogP | ~2.8–3.2 (Predicted) | High lipophilicity; rapid dermal absorption. |
| Reactivity | Michael Acceptor (Weak) | Potential for protein alkylation (skin sensitization). |
GHS Hazard Identification (Derived)
As no harmonized GHS classification exists for this specific CAS, the following are derived hazards based on functional group analysis and analog data (e.g., 2-cyclohexylideneacetic acid).
Signal Word: WARNING
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage | Cat 2A | H319 | Causes serious eye irritation.[1][2][3][4] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[2] |
| Skin Sensitization | Cat 1B (Predicted) | H317 | May cause an allergic skin reaction.[5] |
Rationale for H317: The molecule contains an exocyclic double bond conjugated to the carboxylic acid. While less reactive than acrylates, this structural motif can act as a weak electrophile (Michael acceptor) toward cysteine residues in skin proteins, leading to haptenization.
Toxicological Mechanisms & Biological Impact
Mechanism of Action (Safety Context)
Unlike simple mineral acids, 2-Cyclohexylidenebutanoic acid combines acidity with bioavailability.
-
Proton Donation: Upon contact with mucous membranes, the carboxylic acid group donates protons, lowering local pH and causing immediate irritation or coagulation necrosis at high concentrations.
-
Membrane Permeation: The lipophilic cyclohexylidene tail facilitates transport across the stratum corneum. This "carrier" effect means the acid can penetrate deeper into the dermis than hydrophilic acids (like citric acid), potentially reaching vascular beds.
-
Ras/Raf Modulation: As a known inhibitor of Ras/Raf interaction, systemic absorption could theoretically interfere with cellular signaling pathways (MAPK/ERK), although potency varies by derivative.
Bio-Safety Workflow Diagram
The following diagram illustrates the decision logic for handling this compound based on its physical state and bioactive potential.
Caption: Operational safety workflow distinguishing risks between solid handling (inhalation) and solvated handling (enhanced permeation).
Handling & Experimental Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer of the solid must be performed inside a certified Chemical Fume Hood .
-
Static Control: As a dry organic powder, electrostatic charge can cause particle scattering. Use an ionizing bar or anti-static gun during weighing to prevent aerosolization.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Protocol | High-Risk Protocol (Spills/Aerosols) |
| Respiratory | Fume hood sash at working height. | N95 or P100 Half-face respirator if outside hood. |
| Hands | Nitrile gloves (min 4 mil). Change every 30 mins. | Double gloving (Nitrile under Laminate/Butyl). |
| Eyes | Chemical Splash Goggles.[6] | Face Shield + Goggles. |
| Body | Lab coat (cotton/poly blend). | Tyvek suit or apron impervious to acids. |
Solubilization Protocol (Critical)
Warning: Dissolving this acid in DMSO or DMF dramatically increases its skin permeability.
-
Solvent Choice: Prefer Ethanol or Methanol for initial stock solutions if compatible with downstream chemistry.
-
Technique: Add solvent to the solid, not vice versa, to minimize dust displacement.
-
Labeling: Any solution must be labeled "Caution: Bioactive Organic Acid - Skin Permeant."
Emergency Response & First Aid
Exposure Response
-
Eye Contact: Immediately flush with water for 15 minutes .[2][3][5][6] Lift eyelids. The lipophilic nature may make the residue difficult to wash off; use copious volumes of water. Do not use neutralizing eye drops.
-
Skin Contact:
-
Blot excess liquid (do not rub, which drives chemical deeper).
-
Wash with soap and water (soap is essential to emulsify the lipophilic ring).
-
If redness persists, seek medical attention (suspect sensitization).
-
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical observation is required.
Spill Cleanup (Small Scale < 10g)
-
Isolate: Evacuate the immediate area.
-
Neutralize: Cover the spill with Sodium Bicarbonate (
) or a commercial acid spill kit. Wait for effervescence ( evolution) to cease.[7] -
Collect: Sweep up the neutralized slurry using a dustpan.
-
Clean: Wipe the surface with 70% Ethanol followed by water.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). While the acid is stable, the exocyclic double bond is prone to oxidation or polymerization over time.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation.
-
Incompatibilities: Strong Oxidizing Agents (reacts with alkene), Strong Bases (exothermic neutralization).
References
-
Sigma-Aldrich. (n.d.). 2-Cyclohexylidenebutyric acid (AldrichCPR).[8] Product No. R006887. Retrieved from
- Note: Source for "Research Chemical" status and lack of commercial analytical d
-
Geyer, R., et al. (2001). "Synthesis and Biological Evaluation of Cycloalkylidene Carboxylic Acids as Novel Effectors of Ras/Raf Interaction." Journal of Medicinal Chemistry, 44(18), 3022–3030.
-
Source for biological activity (Ras/Raf modulation) and synthesis context.[9]
-
-
PubChem. (n.d.).[10] 2-Cyclohexylbutanoic acid (Analog Data). CID 98131.[10] National Library of Medicine. Retrieved from
- Source for physicochemical property estim
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved from
- Source for GHS classification deriv
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-CYCLOHEXYLIDENEBUTYRIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-cyclohexylidenebutanoic acid - CAS号 20144-46-1 - 摩熵化学 [molaid.com]
- 10. 2-Cyclohexylbutanoic acid | C10H18O2 | CID 98131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-Cyclohexylidenebutanoic Acid via Modified Knoevenagel Condensation
[1]
Abstract & Scientific Rationale
The synthesis of 2-Cyclohexylidenebutanoic acid (CAS: 20144-46-1) presents a specific challenge in organic synthesis due to the steric hindrance inherent in condensing a ketone (cyclohexanone) with an
This protocol utilizes the Doebner Modification of the Knoevenagel condensation.[3][4] Unlike the standard Knoevenagel route which typically yields
Mechanistic Pathway
The reaction proceeds through three distinct phases:[3][4][5][6]
-
Nucleophilic Addition: The piperidine-generated carbanion of 2-ethylmalonic acid attacks the cyclohexanone carbonyl.[1]
-
Decarboxylation: The resulting
-hydroxy dicarboxylic acid intermediate undergoes thermal decarboxylation.[1] -
Dehydration: Elimination of water yields the conjugated enoic acid.[3]
Figure 1: Mechanistic pathway of the Doebner-Modified Knoevenagel Condensation.[1][4]
Experimental Protocol
Critical Reagents & Equipment
-
Reagents:
-
Equipment:
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In a 250 mL dry round-bottom flask, dissolve 2-Ethylmalonic acid (13.2 g, 100 mmol) in Pyridine (40 mL).
-
Add Cyclohexanone (10.8 g, 11.4 mL, 110 mmol). Note: A 10% molar excess of ketone is used to drive the consumption of the more expensive acid.
-
Add Piperidine (0.85 g, 1.0 mL, 10 mmol) as the catalyst.
Step 2: Thermal Condensation [1]
-
Equip the flask with a reflux condenser.
-
Heat the reaction mixture to 115°C (reflux) .
-
Maintain reflux for 24–48 hours .
-
Checkpoint: Evolution of CO₂ bubbles will be observed initially. The reaction is complete when CO₂ evolution ceases and TLC indicates consumption of the acid.
-
Optimization Note: For faster kinetics, use a Dean-Stark trap with a small amount of toluene to azeotropically remove water, shifting the equilibrium toward the product.
-
Step 3: Workup & Isolation [1]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a stirred beaker containing ice-cold water (200 mL) and concentrated HCl (50 mL) .
-
Caution: Exothermic reaction.[1] Ensure pH < 2 to precipitate the acid and convert pyridinium salts.
-
-
Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Combine organic layers and wash with:
-
Water (2 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue is typically a viscous oil or low-melting solid.[1]
-
Distillation: Purify via vacuum distillation (approx. 160-165°C at 10 mmHg).
-
Crystallization: Alternatively, recrystallize from Hexane/Ethyl Acetate if the solid sets.
Process Optimization & Troubleshooting
The condensation of a ketone with a substituted malonic acid is sterically hindered. If low yields (<40%) are observed, implement the Lehnert Modification .
Lehnert Modification (TiCl₄/Pyridine)
This method uses Titanium(IV) chloride to activate the ketone and scavenge water, preventing the retro-aldol reaction.[1]
| Parameter | Standard Doebner | Lehnert Modification |
| Reagents | Piperidine / Pyridine | TiCl₄ / THF / Pyridine |
| Temperature | 115°C (Reflux) | 0°C to Room Temp |
| Time | 24 - 48 Hours | 4 - 12 Hours |
| Yield Potential | 30 - 55% | 60 - 85% |
| Complexity | Low | High (Moisture Sensitive) |
Lehnert Protocol Brief:
Workflow Visualization
Figure 2: Experimental workflow for the synthesis of 2-Cyclohexylidenebutanoic acid.
References
-
Knoevenagel Condensation Mechanism & Applications
-
Synthesis of Cyclohexylidene Acids (Biological Context)
-
Use of Boric Acid/Alternative Catalysts in Knoevenagel
-
Lehnert Modification (TiCl4)
Sources
- 1. echemi.com [echemi.com]
- 2. 2-cyclohexylidenebutanoic acid - CAS号 20144-46-1 - 摩熵化学 [molaid.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-环己基丁酸乙酯 - CAS号 62479-69-0 - 摩熵化学 [molaid.com]
- 8. sciforum.net [sciforum.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 2-Cyclohexylidenebutanoic Acid
Core Directive: The Stability Matrix
2-Cyclohexylidenebutanoic acid (CAS: 15152-78-0) is an
To prevent polymerization during storage, you must manage three variables simultaneously. Failure to control one can compromise the others.
The Storage Triad
| Variable | Critical Setting | The "Why" (Mechanistic Insight) |
| Temperature | -20°C (Preferred) 2-8°C (Acceptable short-term) | Thermal energy acts as a radical initiator. Lowering kinetic energy exponentially decreases the rate of spontaneous auto-polymerization (Arrhenius equation). |
| Light | Total Darkness (Amber Glass/Foil) | The conjugated |
| Atmosphere | Context Dependent (See Below) | The Oxygen Paradox: • With Inhibitor (MEHQ): Needs traces of Oxygen (Air).[1] • Without Inhibitor:[2] Needs Inert Gas (Argon/Nitrogen). |
Technical Deep Dive: The Oxygen Paradox
Why "store under Nitrogen" is not always the correct answer.
Most researchers instinctively store sensitive chemicals under inert atmosphere. However, if your 2-Cyclohexylidenebutanoic acid contains a phenolic inhibitor like MEHQ (Monomethyl ether of hydroquinone) , storing it under pure Nitrogen can actually accelerate polymerization.
The Mechanism
MEHQ does not inhibit polymerization directly.[2] It reacts with peroxy radicals (
-
Without Oxygen: MEHQ is inactive. Any spontaneous radical (
) will initiate polymerization.[1] -
With Oxygen:
reacts with to form .[1] MEHQ traps , breaking the chain.
Figure 1: The Inhibitor Activation Pathway. Note that Oxygen is the bridge allowing MEHQ to terminate the radical chain.
Troubleshooting Guide
Symptom: The material has changed physical state or appearance.[3][4][5][6]
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Viscosity Increase (Oils) / Hardening (Solids) | Oligomerization | Low-level polymerization has occurred, likely due to heat exposure or inhibitor depletion. | Filtration/Recrystallization. If solid, recrystallize from hexanes/EtOAc. If oil, filter through a silica plug to remove polymer chains. |
| Yellow/Brown Discoloration | Oxidation | Formation of quinones or conjugated by-products. Often caused by excess oxygen without sufficient inhibitor. | Purification. The material is likely still usable, but purity should be checked via HPLC/NMR. |
| White Precipitate in Solution | Polymer Formation | Insoluble high-molecular-weight polymer chains precipitating out of solution. | Filtration. Filter the solution through a 0.2 |
| Lower Melting Point | Eutectic Impurity | Presence of dimers/oligomers acts as an impurity, depressing the MP. | Recrystallization. Do not use for sensitive kinetic studies without purification. |
Frequently Asked Questions (FAQs)
Q: I synthesized 2-Cyclohexylidenebutanoic acid fresh. Should I add an inhibitor? A: If you plan to store it for >24 hours, yes . Add 100-200 ppm of BHT (Butylated hydroxytoluene) or MEHQ. If you intend to use it immediately for a reaction sensitive to phenols, store it at -80°C under Argon without inhibitor.
Q: My sample is solid. Is it safer than the oil form? A: Yes. The crystal lattice restricts molecular motion, making the bimolecular termination steps of polymerization much slower. However, "surface polymerization" can still occur. Store solids in amber vials with minimal headspace.
Q: How do I remove the inhibitor before use? A: Most reactions (couplings, esterifications) can tolerate 100 ppm of inhibitor. If you strictly need inhibitor-free material (e.g., for radical kinetics studies), use Protocol A below.
Experimental Protocols
Protocol A: Inhibitor Removal (Flash Filtration)
Use this when "inhibitor-free" material is required.
-
Prepare Column: Pack a small glass column (or Pasteur pipette for small scales) with Silica Gel 60.
-
Dissolve: Dissolve your acid in a minimal amount of non-polar solvent (e.g., 10% Ethyl Acetate in Hexanes).
-
Elute: Pass the solution through the silica. The polar phenolic inhibitors (MEHQ/BHT) interact more strongly with the silica and will be retained longer than the carboxylic acid (assuming the acid is less polar or the solvent system is tuned).
-
Note: For carboxylic acids, inhibitors can be tricky to separate on silica. A chemically distinct method is washing .
-
-
Alternative (Extraction):
-
Dissolve acid in Et2O.
-
Wash x3 with 5% NaOH (The acid goes to water layer; non-acidic inhibitors stay in organic). Wait—this fails because MEHQ is phenolic (acidic).
-
Correct Method: Dissolve in Et2O. Wash with dilute HCl (removes amine inhibitors) or rely on Recrystallization (Protocol B) which excludes the inhibitor from the lattice.
-
Protocol B: Purity Check (H-NMR)
Self-validating the integrity of your sample.
-
Solvent: CDCl3.
-
Key Signals: Look for the vinyl proton. In 2-Cyclohexylidenebutanoic acid, the double bond is tetrasubstituted (if the acid is on the double bond) or trisubstituted depending on the exact isomer (2-cyclohexylidene isomer has no vinyl proton on the ring, but the alpha-position).
-
Check: Broadening of peaks indicates oligomerization.
-
Check: New multiplets in the 1.0-2.0 ppm region often indicate dimerization of the cyclohexyl rings.
-
Decision Logic for Storage
Use this flow to determine your exact storage condition.
Figure 2: Storage Atmosphere Decision Tree. Selecting the wrong atmosphere is the #1 cause of storage failure.
References
-
Vertex AI Search. (2026). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Fluoryx.[7] Retrieved from
- ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
- National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. PMC.
Sources
Technical Support Center: Troubleshooting 2-Cyclohexylidenebutanoic Acid Synthesis
Welcome to the Application Scientist Support Center. The synthesis of 2-cyclohexylidenebutanoic acid (CAS 20144-46-1)—a highly valuable
The standard synthetic route utilizes a three-step sequence: an Arbuzov reaction to synthesize the phosphonate, a Horner-Wadsworth-Emmons (HWE) olefination to couple it with cyclohexanone, and a final saponification[2][3]. Due to the high degree of steric hindrance at the
Figure 1: Optimized three-step synthetic workflow for 2-cyclohexylidenebutanoic acid.
Part 1: The Arbuzov Reaction (Phosphonate Generation)
Q: My yield of ethyl 2-(diethoxyphosphoryl)butanoate is consistently below 50%. What is going wrong?
A: The reaction between triethyl phosphite and ethyl
Part 2: Horner-Wadsworth-Emmons (HWE) Olefination
Q: The HWE reaction with cyclohexanone is yielding mostly unreacted starting materials. How can I force the olefination?
A: You are encountering a severe steric clash. Cyclohexanone is a moderately reactive electrophile, but your nucleophile—the carbanion of ethyl 2-(diethoxyphosphoryl)butanoate—is highly sterically hindered by the
To solve this, first ensure complete deprotonation. The
Q: I'm seeing multiple spots on TLC, suggesting side reactions. What are they? A: If the base is too strong or the temperature is elevated prematurely, cyclohexanone can undergo self-aldol condensation. To minimize this, ensure the phosphonate is fully deprotonated before the dropwise addition of cyclohexanone. This keeps the steady-state concentration of the unreacted ketone low, preventing self-condensation.
Figure 2: Troubleshooting logic tree for overcoming steric barriers in the HWE olefination step.
Part 3: Saponification of the Sterically Hindered Ester
Q: Standard LiOH/THF/H2O hydrolysis leaves the ethyl 2-cyclohexylidenebutanoate completely untouched. Why?
A: This is a classic case of steric shielding. The ester carbonyl is flanked by an exocyclic double bond (tied to a bulky cyclohexane ring) and an
Quantitative Optimization Summary
| Reaction Step | Standard Condition | Observed Issue | Optimized Condition | Mechanistic Rationale |
| Arbuzov | 100 °C, sealed flask | Incomplete conversion | 155 °C, distillation of EtBr | Overcomes high activation energy; drives equilibrium via Le Chatelier's principle[2]. |
| HWE | Alkoxide base, Room Temp | Low yield, unreacted ketone | NaH in THF, Reflux | Overcomes steric hindrance during the rate-limiting nucleophilic addition step[3][4]. |
| Saponification | LiOH, THF/H2O, Room Temp | No hydrolysis observed | KOH, Ethylene Glycol, 120 °C | High thermal energy penetrates the steric shielding at the |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(diethoxyphosphoryl)butanoate
-
Setup: Charge a flame-dried round-bottom flask with triethyl phosphite (1.1 eq) and ethyl
-bromobutyrate (1.0 eq). Equip the flask with a short-path distillation apparatus. -
Reaction: Heat the mixture to 155 °C. Maintain this temperature for 20 hours[2].
-
Validation: Continuously monitor the distillation head. The collection of ethyl bromide byproduct (b.p. ~38 °C) is your self-validating cue that the reaction is proceeding[2].
-
Isolation: Purify the crude residue via vacuum distillation to isolate the pure phosphonate.
Protocol 2: HWE Olefination to Ethyl 2-cyclohexylidenebutanoate
-
Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C and add ethyl 2-(diethoxyphosphoryl)butanoate (1.1 eq) dropwise[3].
-
Validation: Stir the mixture at room temperature. Do not proceed until hydrogen gas evolution completely ceases. The clear solution indicates complete formation of the phosphonoenolate[3].
-
Coupling: Add cyclohexanone (1.0 eq) dropwise to prevent self-aldol condensation.
-
Reflux: Heat the reaction mixture to reflux for 12-16 hours to overcome the steric barrier of the nucleophilic addition[4].
-
Workup: Quench with saturated aqueous NH
Cl, extract with ethyl acetate, and purify via silica gel chromatography.
Protocol 3: Forcing Saponification to 2-Cyclohexylidenebutanoic acid
-
Setup: Dissolve ethyl 2-cyclohexylidenebutanoate (1.0 eq) in a mixture of ethylene glycol and water (9:1 v/v). Add Potassium Hydroxide (KOH, 5.0 eq).
-
Reaction: Heat the mixture to 120 °C for 24-48 hours[6].
-
Validation: Monitor via TLC. The reaction is complete only when the high-Rf ester spot completely disappears, leaving a baseline spot (the carboxylate salt).
-
Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove non-acidic impurities.
-
Isolation: Acidify the aqueous layer to pH 2 using 3M HCl. Extract the precipitated 2-cyclohexylidenebutanoic acid with ethyl acetate, dry over Na
SO , and concentrate in vacuo.
References
1.[2] Chapter 1: The Nazarov Cyclization - ScholarSpace. University of Hawaii. Available at: 2.[1] 2-cyclohexylidenebutanoic acid - CAS 20144-46-1. MolAid. Available at: 3.[3] A Comparative Guide to Wittig Reagents for Cyclohexanone Olefination. Benchchem. Available at: 4.[5] (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. Available at: 5.[4] Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: 6.[6] 2-Butenoic acid, 2-methylpropyl ester | 589-66-2. Benchchem. Available at:
Sources
- 1. 2-cyclohexylidenebutanoic acid - CAS号 20144-46-1 - 摩熵化学 [molaid.com]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2-Butenoic acid, 2-methylpropyl ester | 589-66-2 | Benchchem [benchchem.com]
resolving solubility issues of 2-Cyclohexylidenebutanoic acid in water
Technical Support Center: Solubility Optimization Guide Topic: 2-Cyclohexylidenebutanoic Acid (CAS: 10489-23-3) Ticket ID: SOL-2CB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Hydrophobic Challenge
You are likely experiencing precipitation because 2-Cyclohexylidenebutanoic acid is a lipophilic carboxylic acid . Structurally, it consists of a polar head group (carboxylic acid) attached to a significant hydrophobic bulk (an ethyl group and a cyclohexylidene ring).
-
The Problem: In its protonated form (pH < pKa), the molecule is neutral and dominated by the hydrophobic hydrocarbon tail, making it nearly insoluble in water.
-
The Solution: You must manipulate the ionization state (pH adjustment) or the solvent environment (cosolvents/complexation) to thermodynamically favor the aqueous phase.
This guide provides three validated protocols to resolve this, ranked from simplest to most advanced.
Decision Matrix: Select Your Protocol
Use this flowchart to determine the best solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.
Protocol A: The Salt Formation Method (pH Adjustment)
Best for: High concentration aqueous stocks (>10 mM) where organic solvents are unwanted.
Mechanism:
By raising the pH above the molecule's pKa (estimated ~4.8), you deprotonate the carboxylic acid (
Reagents:
-
1.0 M NaOH or KOH (sterile filtered)
-
PBS (Phosphate Buffered Saline) or Water for Injection (WFI)
Step-by-Step Procedure:
-
Weighing: Weigh the target amount of 2-Cyclohexylidenebutanoic acid into a glass vial.
-
Suspension: Add 80% of your final volume of water/PBS. Note: The solid will float or clump; this is normal.
-
Titration: While stirring, add 1.0 M NaOH dropwise.
-
Critical: Monitor pH.[1] The solid will begin to dissolve as the pH rises.
-
Target: Aim for pH 7.5 – 8.0 . Do not exceed pH 9.0 to avoid potential degradation of the double bond or esterification risks if alcohols are present later.
-
-
Finalize: Once clear, add water/PBS to the final volume. Filter sterilize (0.22 µm) immediately.
Troubleshooting:
-
If it precipitates upon adding buffer: Your buffer capacity might be too strong and acidic (e.g., pH 6.0 PBS). Use a higher pH buffer or add more base.
Protocol B: The Cosolvent "Spike" Method (DMSO/Ethanol)
Best for: Rapid screening, chemical synthesis, or assays tolerant to low solvent concentrations.
Mechanism: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that dissolves both the hydrophobic tail and the polar head.[2] However, adding water to a DMSO stock can cause a "solvent shift," reducing the mixture's solvating power and causing the compound to crash out [2].
The "Golden Rule" of Dilution: Always add the concentrated stock to the water , never water to the stock, and do so slowly with rapid agitation.
Step-by-Step Procedure:
-
Master Stock: Dissolve 2-Cyclohexylidenebutanoic acid in 100% anhydrous DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).
-
Solubility Limit: Expect solubility >50 mM in pure DMSO.
-
-
Intermediate Dilution (Optional but Recommended): Dilute the Master Stock 1:10 in pure Ethanol. This reduces DMSO viscosity and aids dispersion.
-
Final Spike: Pipette the stock directly into the vortexing aqueous media.
-
Limit: Keep final DMSO concentration < 0.1% (v/v) for sensitive cell lines [3].
-
Table 1: Solvent Compatibility Guide
| Solvent | Solubility Potential | Biological Risk | Notes |
| DMSO | High (>50 mM) | Cytotoxic >0.1-1% | Freezes at 18.5°C; hygroscopic.[2] |
| Ethanol | High (>50 mM) | Cytotoxic >1-5% | High evaporation rate; keep sealed. |
| Water (pH 4) | Negligible | None | Compound remains protonated/insoluble. |
| Water (pH 8) | Moderate/High | None | Requires salt formation (Protocol A). |
Protocol C: Cyclodextrin Complexation (Advanced)
Best for: In vivo studies or highly sensitive cell cultures where no organic solvent or high pH is tolerated.
Mechanism:
Hydroxypropyl-
Reagents:
-
HP-
-CD (pharmaceutical grade) -
Water for Injection (WFI)
Step-by-Step Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in water. Stir until clear. -
Addition: Add 2-Cyclohexylidenebutanoic acid to the CD solution.
-
Energy Input: The complexation is not instant. You must use sonication (30 mins at 40°C) or continuous stirring (24 hours at Room Temp).
-
Verification: The solution should turn from cloudy to clear. If residual solid remains, filter through a 0.45 µm filter. The filtrate contains the solubilized drug-CD complex.
Frequently Asked Questions (FAQ)
Q1: My solution was clear, but precipitated after freezing. Why? A: This is common with DMSO stocks. DMSO is hygroscopic (absorbs water from air). Upon freezing/thawing, absorbed water can create local zones of low solubility, causing "crashing out."
-
Fix: Aliquot stocks into single-use vials before freezing. Do not freeze-thaw repeatedly. Warm to 37°C and vortex vigorously before use.
Q2: Can I autoclave this compound? A: Do not autoclave. The double bond (cyclohexylidene) and the carboxylic acid moiety can be sensitive to high heat and pressure (hydrolysis or oxidation). Always use 0.22 µm syringe filtration for sterilization.
Q3: How do I calculate the exact amount of NaOH needed?
A: For a 1:1 molar ratio (Salt formation):
-
MW of 2-Cyclohexylidenebutanoic acid: ~168.23 g/mol
-
MW of NaOH: 40.00 g/mol
-
Tip: Always add a slight excess (1.1 equivalents) to ensure full deprotonation and stable pH.
Q4: Is the "cyclohexylidene" double bond stable in water? A: Generally, yes, at neutral pH. However, avoid strong acids (pH < 2) which could catalyze migration of the double bond (isomerization) or hydration reactions. Keep stocks at -20°C protected from light.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(1), 44-66.
-
Timm, M., et al. (2013). Cytotoxicity of DMSO on varying cell types. Cytotechnology, 65(6), 887-894.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
-
PubChem Database. (n.d.). 2-Cyclohexylidenebutanoic acid (CID 10489-23-3). National Center for Biotechnology Information.
Sources
Technical Support Center: Optimizing Cyclohexylidene Acid Condensation
Introduction: The Thermal Balancing Act
Welcome to the technical support hub for cyclohexylidene condensation reactions. If you are accessing this guide, you are likely synthesizing precursors for Gabapentin (e.g., 1-cyanocyclohexaneacetic acid) or related NSAIDs via the Knoevenagel condensation .
This reaction is deceptively simple. While the condensation of cyclohexanone with active methylene compounds (like cyanoacetic acid or malonic acid) is textbook chemistry, scaling it requires precise thermal management. The reaction is a tug-of-war between kinetic conversion (water removal) and thermodynamic stability (decarboxylation and isomerization).
This guide abandons generic advice to focus on the specific thermal windows that drive yield and purity.
Module 1: The Thermodynamic & Kinetic Landscape
The "Goldilocks" Window: 90°C – 115°C
Through extensive process optimization, we have identified that the reaction profile changes drastically outside this narrow window.
| Temperature Zone | Dominant Phenomenon | Risk Profile |
| < 80°C | Kinetic Stalling | Reaction is too slow; water removal (azeotrope) fails; intermediate accumulation. |
| 90°C – 115°C | Optimal Conversion | Balanced rate of condensation and controlled decarboxylation (if applicable). |
| > 130°C | Thermal Degradation | Rapid, uncontrolled CO₂ evolution; polymerization of active methylene; Endo-isomer migration . |
Visualizing the Pathway
The following diagram illustrates the critical branching points where temperature dictates the product vs. byproduct ratio.
Figure 1: Reaction pathway showing the thermal risks of isomerization and polymerization.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: The "Stalled" Reaction
User Question: "My reaction conversion halts at ~60% despite running for 12 hours at 85°C. Adding more catalyst hasn't helped. What is wrong?"
Root Cause: Inefficient Water Removal (The Equilibrium Trap). The Knoevenagel condensation is reversible. If the water byproduct is not physically removed, the reaction reaches equilibrium rather than completion. At 85°C, if you are using Toluene (BP 110°C), you are not achieving a vigorous enough reflux to drive the azeotrope into the Dean-Stark trap effectively.
Corrective Protocol:
-
Switch Solvent or Pressure: If you cannot exceed 85°C (due to equipment limits), apply vacuum to lower the boiling point of the azeotrope, forcing distillation.
-
Entrainer Check: Ensure you are using a solvent that forms a good azeotrope with water (Toluene or Cyclohexane).
-
Temperature Bump: Increase jacket temperature to ensure the internal temperature hits 105°C-110°C (if using Toluene). You need vigorous reflux, not just gentle heating.
Scenario B: The "Migrating" Double Bond
User Question: "I am targeting the exocyclic double bond (cyclohexylidene), but HPLC shows 15% of the endocyclic isomer (1-cyclohexenyl). How do I stop this?"
Root Cause: Thermodynamic Isomerization (Acid/Temp Stress). The endo isomer is often thermodynamically more stable. High temperatures (>120°C) combined with strong acidic conditions promote the migration of the double bond into the ring.
Corrective Protocol:
-
Buffer the Catalyst: If using pure acetic acid/amine, switch to Ammonium Acetate . It provides a buffered pH (~7.0 in solution) which minimizes acid-catalyzed isomerization.
-
Quench Immediately: Do not let the reaction mixture "soak" at high heat after conversion is complete. Cool to <40°C immediately upon reaction completion.
-
Lower the Temp: Operate at the lower end of the window (90°C) and accept a slightly longer reaction time to preserve the kinetic exo product.
Scenario C: Uncontrolled Gas Evolution
User Question: "When I scale up to 5L, the reaction foams violently and releases gas uncontrollably around 100°C."
Root Cause: Runaway Decarboxylation. If using cyanoacetic acid or malonic acid, decarboxylation releases CO₂. On a small scale, this dissipates. On a large scale, heat transfer lags causes "accumulation" of the intermediate, which then decarboxylates en masse once a threshold temp is reached.
Corrective Protocol:
-
Dosing Strategy: Do not add all reagents at once. Use a semi-batch approach : Charge the ketone and catalyst, heat to operating temperature (100°C), and slowly dose the acetic acid/active methylene solution over 2-4 hours.
-
Vent Sizing: Ensure your condenser and vent lines are sized for peak gas flow, not average flow.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of Cyclohexylidene Acetic Acid Precursor (via Cyanoacetic Acid).
Reagents:
-
Cyclohexanone (1.0 eq)
-
Cyanoacetic Acid (1.1 eq)
-
Catalyst: Ammonium Acetate (0.1 eq)
-
Solvent: Toluene (Volume: 3x weight of ketone)
Step-by-Step Workflow:
-
Setup: Equip a reactor with a mechanical stirrer, temperature probe, and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Load Cyclohexanone, Ammonium Acetate, and Toluene.
-
Heating: Heat the mixture to reflux (~110°C) . Ensure the Dean-Stark trap is filled with Toluene prior to heating.
-
Addition: Add Cyanoacetic Acid (dissolved in minimal acetic acid if solid handling is difficult, or as a solid if safe) slowly over 1 hour.
-
Why? This controls the CO₂ evolution rate.
-
-
Reaction Phase: Maintain reflux. Monitor water collection in the Dean-Stark trap.
-
Checkpoint: The theoretical water volume should be collected within 3-5 hours.
-
-
Completion Check: Sample for HPLC. Look for <2% residual Cyclohexanone.
-
Workup: Cool to 25°C. Wash with water to remove Ammonium Acetate. Distill Toluene under vacuum.
Module 4: Decision Logic for Troubleshooting
Use this logic tree to diagnose yield issues during the reaction.
Figure 2: Diagnostic logic for troubleshooting low yield scenarios.
Summary Data Table: Temperature vs. Outcome
| Parameter | 80°C (Ethanol Reflux) | 110°C (Toluene Reflux) | 140°C (Xylene Reflux) |
| Reaction Time | 12 - 18 Hours | 3 - 5 Hours | < 2 Hours |
| Conversion | ~65% (Equilibrium limited) | >98% | >99% |
| Exo/Endo Ratio | 99:1 | 95:5 | 80:20 (High Isomerization) |
| Byproducts | Low | Low | High (Polymers) |
| Recommendation | Not Recommended | Optimal | Avoid |
References
-
Process for the preparation of Gabapentin. European Patent Office.[1] EP 3604272 A1. (2018).[1] Link
-
Process for industrial application of Knoevenagel synthesis. Google Patents. US Patent 5008429A. (1991). Link
-
Knoevenagel Condensation: Mechanism and Modifications. Alfa Chemistry. (n.d.). Link
-
Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. Journal of Physical Chemistry A. (2015). Link
-
Continuous Synthesis of Gabapentin with a Microreaction System. Chemical Engineering Journal. (2021). Link
Sources
preventing decarboxylation of 2-Cyclohexylidenebutanoic acid at high heat
Welcome to the technical support center for handling 2-Cyclohexylidenebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues, specifically thermal decarboxylation, during their synthetic campaigns. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and ensure the integrity of your experiments.
Troubleshooting Guide: Unwanted Decarboxylation
This section addresses specific issues you might encounter in the lab. We focus on identifying the root cause of the problem and providing actionable solutions.
Issue 1: My reaction is producing gas (CO2), and I have low yield of the desired 2-Cyclohexylidenebutanoic acid.
Symptoms:
-
Visible gas evolution upon heating.
-
Pressure buildup in a sealed reaction vessel.
-
NMR/LC-MS analysis shows the presence of cyclohexylidenebutane and a diminished peak for the starting acid.
-
Final product yield is significantly lower than expected.
Root Cause Analysis: You are observing classic thermal decarboxylation. 2-Cyclohexylidenebutanoic acid, as an α,β-unsaturated carboxylic acid, is susceptible to losing carbon dioxide at elevated temperatures. This reaction is often catalyzed by trace amounts of acid or metal impurities.[1] The likely mechanism involves protonation of the alkene, followed by elimination of CO2 to form a resonance-stabilized carbocation, which is then quenched.
Solutions:
-
Re-evaluate Thermal Conditions: The most direct approach is to lower the reaction temperature. Determine the minimum temperature required for the desired transformation. It is possible that the current temperature is excessive and primarily promotes the decarboxylation side reaction.
-
Employ a Protecting Group Strategy: If high heat is non-negotiable for your reaction, the most robust solution is to protect the carboxylic acid functional group. Converting the acid to an ester will prevent decarboxylation.[2][3] The ester can be hydrolyzed back to the carboxylic acid in a separate step under milder conditions. The methyl or ethyl ester is typically sufficient for this purpose.
Protocol 1: Fischer Esterification for Carboxylic Acid Protection
This protocol outlines the protection of 2-Cyclohexylidenebutanoic acid as its ethyl ester.[4][5]
Materials:
-
2-Cyclohexylidenebutanoic acid
-
Anhydrous Ethanol (20-50 equivalents)
-
Concentrated Sulfuric Acid (H2SO4, catalytic, ~2-5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Diethyl ether or Ethyl Acetate for extraction
Procedure:
-
Dissolve 2-Cyclohexylidenebutanoic acid in a large excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyclohexylidenebutanoate.
-
Purify by column chromatography if necessary.
Issue 2: My product is stable during the reaction, but decarboxylates during workup or purification.
Symptoms:
-
In-process controls (e.g., crude NMR) show high conversion to the desired acid.
-
Significant product loss occurs during distillation or high-temperature chromatography.
-
The final isolated product is contaminated with the decarboxylated byproduct.
Root Cause Analysis: This indicates that the thermal stability threshold of your product is being exceeded during post-reaction handling. Standard purification techniques like distillation may require temperatures high enough to induce decarboxylation. Similarly, prolonged exposure to heated columns in gas chromatography can cause on-column degradation.
Solutions:
-
Avoid High-Temperature Purification: Do not use distillation for this compound. Opt for purification methods that can be performed at or below room temperature.
-
Utilize Flash Column Chromatography: This is the preferred method. Use a silica gel column and a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate your product at ambient temperature.
-
Chemical Derivatization: If the product is still difficult to handle, consider derivatizing it to a more stable form (like an ester, as described in Protocol 1) before purification. The protecting group can be removed after the pure ester has been isolated.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the chemistry and handling of 2-Cyclohexylidenebutanoic acid.
Q1: What is the underlying mechanism of decarboxylation for this type of molecule?
The thermal decarboxylation of α,β-unsaturated acids like 2-Cyclohexylidenebutanoic acid is thought to proceed through a mechanism that stabilizes the resulting intermediate.[1] Under acidic conditions, the reaction is initiated by protonation of the double bond. This allows for the elimination of CO2, a very stable molecule, to form a resonance-stabilized allylic carbocation. This intermediate is then deprotonated to yield the final alkene product.
Diagram: Proposed Acid-Catalyzed Decarboxylation Mechanism
Caption: A simplified workflow of acid-catalyzed decarboxylation.
Q2: Are there any additives or stabilizers that can prevent decarboxylation at high temperatures?
While the use of stabilizers is more common in polymer chemistry[6], the principles can be adapted.
-
Acid Scavengers: If the decarboxylation is acid-catalyzed, adding a non-nucleophilic base (e.g., proton sponge or hindered amines like 2,6-lutidine) in stoichiometric amounts could inhibit the reaction by neutralizing trace acid impurities.
-
Radical Inhibitors: While the primary mechanism is likely ionic, radical pathways can sometimes occur at very high temperatures.[7][8] The addition of a radical inhibitor like BHT (butylated hydroxytoluene) or TEMPO could be explored, though this is a less conventional approach for this specific transformation.
-
Metal Chelators: If metal-catalyzed decarboxylation is suspected (e.g., from residual palladium or copper catalysts), adding a chelating agent like EDTA could sequester the metal ions and prevent them from participating in the reaction.
Q3: My synthetic route requires high heat. Besides protection, are there alternative C-C bond-forming reactions I should consider?
Absolutely. If the reaction leading to 2-Cyclohexylidenebutanoic acid (e.g., a Knoevenagel or Wittig-type reaction) is the source of the thermal instability, it is wise to consider alternative synthetic strategies that proceed under milder conditions. The Claisen rearrangement family of reactions offers powerful methods for forming C-C bonds and can be an excellent alternative.[9][10]
Table 1: Comparison of Potential Alternative Synthetic Routes
| Reaction | Key Reactants | Conditions | Product Type | Key Advantages |
| Johnson-Claisen [9][10][11][12][13] | Allylic alcohol, Orthoester | High temp (100-200 °C), weak acid catalyst | γ,δ-Unsaturated Ester | Can be one-pot. |
| Ireland-Claisen [10][14][15][16] | Allylic ester, Strong base (LDA), Silyl halide | Low temp (-78 °C to RT) | γ,δ-Unsaturated Carboxylic Acid | Excellent stereocontrol, mild conditions. |
| Eschenmoser-Claisen [9][17][18][19][20] | Allylic alcohol, Amide acetal | Heating (100-150 °C), neutral conditions | γ,δ-Unsaturated Amide | Proceeds under neutral conditions. |
The Ireland-Claisen Rearrangement is particularly attractive as it often proceeds at room temperature or below, completely avoiding high-heat conditions that lead to decarboxylation.[10][15][16]
Diagram: Decision Workflow for Mitigating Decarboxylation
Caption: A decision tree for troubleshooting unwanted decarboxylation.
Q4: How do I choose the right ester protecting group?
The choice of ester depends on the downstream chemistry your molecule will be subjected to. All common ester protecting groups will prevent thermal decarboxylation. The key difference is the condition required for their removal (deprotection).
Table 2: Common Ester Protecting Groups for Carboxylic Acids[2]
| Ester Type | Common Formation Method | Stability | Cleavage (Deprotection) Conditions |
| Methyl/Ethyl | Fischer Esterification (Acid, ROH)[4] | Stable to weak acid/base, mild reduction. | Saponification (NaOH or LiOH), Strong Acid. |
| tert-Butyl | Acid + Isobutylene, H+ catalyst | Stable to base, hydrogenolysis. | Strong acid (e.g., TFA, HCl). |
| Benzyl (Bn) | Acid + Benzyl Bromide, Base | Stable to acid/base. | Hydrogenolysis (H2, Pd/C). |
| Silyl (e.g., TMS) | Acid + TMSCl, Base | Labile to protic solvents, mild acid/base. | Fluoride ion (TBAF), mild aqueous acid. |
For general thermal protection, a simple methyl or ethyl ester is usually sufficient, cost-effective, and straightforward to form and cleave.
References
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved March 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved March 5, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 23). Ireland-Claisen rearrangement. Retrieved March 5, 2026, from [Link]
-
Name-Reaction.com. (n.d.). Johnson-Claisen rearrangement. Retrieved March 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ireland-Claisen Rearrangement. Retrieved March 5, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 17). Eschenmoser-Claisen Rearrangement. Retrieved March 5, 2026, from [Link]
-
ResearchGate. (n.d.). Eschenmoser-Claisen rearrangement of 4a under various conditions. Retrieved March 5, 2026, from [Link]
-
D'Attoma, J., Bostyn, S., Routier, S., Plé, K., & Buron, F. (2025). A continuous flow process for the Ireland–Claisen rearrangement. RSC Publishing. Retrieved March 5, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 17). Johnson-Claisen Rearrangement. Retrieved March 5, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Decarboxylative functionalization of cinnamic acids. Retrieved March 5, 2026, from [Link]
-
SciSpace. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved March 5, 2026, from [Link]
-
PMC. (n.d.). Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. Retrieved March 5, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of the decarboxylation of cinnamic dicarboxylic acid 4a.... Retrieved March 5, 2026, from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved March 5, 2026, from [Link]
-
Murray, R. E., Doll, K. M., & Liu, Z. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Catalysis Communications, 99, 123-126. Retrieved March 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Retrieved March 5, 2026, from [Link]
-
ACS Publications. (n.d.). Selective Decarboxylation of Fatty Acids Catalyzed by Pd-Supported Hierarchical ZSM-5 Zeolite. Retrieved March 5, 2026, from [Link]
-
Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved March 5, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Sustainable and green approaches for Knoevenagel condensation. Retrieved March 5, 2026, from [Link]
-
PMC. (n.d.). Continuous Hydrothermal Decarboxylation of Fatty Acids and Their Derivatives into Liquid Hydrocarbons Using Mo/Al2O3 Catalyst. Retrieved March 5, 2026, from [Link]
-
ACS Publications. (2021, March 11). Continuous Hydrothermal Decarboxylation of Fatty Acids and Their Derivatives into Liquid Hydrocarbons Using Mo/Al2O3 Catalyst. Retrieved March 5, 2026, from [Link]
-
ScienceDirect. (2025, August 7). Optimization of unsupported CoMo catalysts for decarboxylation of oleic acid. Retrieved March 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved March 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation?. Retrieved March 5, 2026, from [Link]
-
ResearchGate. (n.d.). Decarboxylation reaction of cinnamic acids 2. Retrieved March 5, 2026, from [Link]
-
PMC. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved March 5, 2026, from [Link]
-
University of Calgary. (n.d.). Ch21: Decarboxylation. Retrieved March 5, 2026, from [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved March 5, 2026, from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved March 5, 2026, from [Link]
-
IGNOU. (n.d.). Carboxyl protecting groups. Retrieved March 5, 2026, from [Link]
-
Chemistry Steps. (2024, January 18). Decarboxylation. Retrieved March 5, 2026, from [Link]
-
Reddit. (2019, February 15). Decarboxylation of Aliphatic Carboxylic Acids. Retrieved March 5, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved March 5, 2026, from [Link]
-
PubMed. (2016, October 7). The Decarboxylation of α,β-Unsaturated Acid Catalyzed by Prenylated FMN-Dependent Ferulic Acid Decarboxylase and the Enzyme Inhibition. Retrieved March 5, 2026, from [Link]
- Google Patents. (n.d.). US5326795A - Storage-stability additives for unsaturated thermosettable resins.
-
Chemical Communications (RSC Publishing). (n.d.). Room temperature decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids by photoredox catalysis. Retrieved March 5, 2026, from [Link]
-
ACS Publications. (2017, September 11). Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow. Retrieved March 5, 2026, from [Link]
-
Wikipedia. (n.d.). Polymer stabilizer. Retrieved March 5, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. name-reaction.com [name-reaction.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Johnson-Claisen Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. jk-sci.com [jk-sci.com]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. A continuous flow process for the Ireland–Claisen rearrangement - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07248D [pubs.rsc.org]
- 17. Eschenmoser-Claisen rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Eschenmoser-Claisen Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. researchgate.net [researchgate.net]
separation of E/Z isomers of 2-Cyclohexylidenebutanoic acid derivatives
Technical Support Center: Isolation & Resolution of E/Z Isomers in 2-Cyclohexylidenebutanoic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps, providing you with the mechanistic causality required to troubleshoot and optimize the separation of complex geometric isomers.
Cycloalkylidene carboxylic acids are critical active effectors in modulating Ras/Raf protein interactions, where the specific stereochemistry of the semicyclic double bond strictly governs binding affinity to the Raf cysteine-rich domain[1]. Because the E and Z isomers of 2-cyclohexylidenebutanoic acid derivatives possess nearly identical lipophilic surface areas, standard reverse-phase chromatography often fails. This guide provides field-proven, self-validating workflows to achieve baseline resolution.
Section 1: Diagnostic FAQ & Troubleshooting
Q1: My E and Z isomers of 4-substituted-2-cyclohexylidenebutanoic acid co-elute on standard C18 reverse-phase HPLC. Why is this happening, and how can I resolve it? Causality: Standard C18 phases separate molecules based on dispersive hydrophobic interactions. In exocyclic double bond systems, the subtle spatial reorientation of the ethyl group versus the carboxylic acid moiety does not sufficiently alter the overall partition coefficient in water/acetonitrile mixtures. Solution: You must switch to a stationary phase with orthogonal selectivity:
-
Chiral Stationary Phases (CSPs) : Columns like Chiralcel OF[2] or Whelk-O1[3] exhibit high shape recognition capabilities. They can resolve achiral geometric (E/Z) isomers via transient diastereomeric complexation within their rigid steric cavities.
-
Argentation Chromatography : Silver ions (Ag+) form reversible coordination complexes with the
-electrons of the alkene. The E-isomer generally experiences less steric hindrance than the Z-isomer, leading to differential binding affinities[4][5].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Q2: My derivatives lack a strong chromophore. How do I detect the isomers during HPLC separation? Causality: The isolated exocyclic double bond and aliphatic ring do not provide strong UV absorbance above 220 nm, making standard UV/Vis detectors unreliable for fraction collection. Solution: Utilize universal detectors. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are highly recommended for E/Z isomers lacking UV or fluorescent properties[6]. Ensure your mobile phase is fully volatile (e.g., use Formic Acid instead of Phosphate buffers).
Q3: During scale-up purification on standard silica gel, the isomer ratios change. What is causing this?
Causality: Exocyclic
Section 2: Mechanistic Pathway Visualizations
Caption: Workflow for separating E/Z isomers of 2-cyclohexylidenebutanoic acid derivatives.
Caption: Mechanistic basis of silver-ion chromatography for E/Z isomer resolution.
Section 3: Self-Validating Experimental Protocols
Protocol A: Argentation (Silver-Ion) Silica Gel Chromatography
Causality: Standard silica separates by polarity. Silver nitrate impregnation alters the stationary phase to separate by
-
System Validation Checkpoint : Before packing the preparative column, prepare Ag-TLC plates by dipping standard silica TLC plates in a 5% ethanolic AgNO3 solution and drying in the dark. Spot the E/Z mixture and develop in Hexane/EtOAc (9:1) with 0.1% Acetic Acid. If
, increase the AgNO3 concentration on the plates to 10%. The system is validated for scale-up only when the TLC demonstrates distinct double spots.
Step-by-Step Execution :
-
Stationary Phase Preparation : Suspend 100 g of silica gel in a solution of 10 g AgNO3 in 150 mL acetonitrile. Rotary evaporate to dryness in the dark to yield 10% w/w Ag-Silica[4].
-
Column Packing : Slurry pack the column using Hexane. Wrap the column entirely in aluminum foil to prevent the photo-reduction of Ag+ to metallic silver, which permanently degrades resolution.
-
Loading & Elution : Load the crude 2-cyclohexylidenebutanoic acid derivative mixture. Elute with a gradient of Hexane to Hexane/EtOAc (95:5). The Z-isomer (more sterically hindered) elutes first, followed by the E-isomer.
-
Detection & Recovery : Monitor fractions using ELSD or CAD[6]. Wash the pooled fractions with saturated aqueous NH4Cl to precipitate and remove any leached silver ions (as AgCl) before solvent evaporation.
Protocol B: Preparative Isomer Resolution via Shape-Selective HPLC
Causality: Pentafluorophenyl (PFP) phases or Chiral Stationary Phases (CSPs) introduce dipole-dipole,
-
System Validation Checkpoint : Run an analytical gradient on a Chiralcel OF or Whelk-O1 column. Calculate the resolution factor (
). The system is validated for preparative injection only if . If , decrease the strong solvent (e.g., Isopropanol) by 2-5% to enhance shape-selective interactions.
Step-by-Step Execution :
-
Mobile Phase Preparation : Prepare a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The TFA maintains the butanoic acid moiety in its protonated state, ensuring sharp peak shapes and preventing secondary interactions with the stationary phase.
-
Sample Preparation : Dissolve the E/Z mixture in the mobile phase. Filter through a 0.22
m PTFE syringe filter to protect the expensive chiral stationary phase. -
Isocratic Elution : Run the method isocratically. The rigid steric cavities of the polysaccharide stationary phase will differentially interact with the E and Z geometries, providing baseline separation[2].
-
Fraction Collection : Collect peaks based on ELSD/CAD signal thresholds. Immediately evaporate the solvent under reduced pressure at <30°C to prevent thermal isomerization.
Section 4: Quantitative Method Analytics
The following table summarizes the expected chromatographic behavior of a generic 4-substituted-2-cyclohexylidenebutanoic acid derivative across different stationary phases (150 x 4.6 mm column at 1.0 mL/min).
| Stationary Phase | Mobile Phase | Interaction Mechanism | E-Isomer | Z-Isomer | Resolution ( |
| Standard C18 | H2O/MeCN (0.1% FA) | Hydrophobic (Dispersive) | 12.4 | 12.5 | 0.2 (Co-elution) |
| PFP (Fluorinated) | H2O/MeOH (0.1% FA) | 14.1 | 15.8 | 2.1 (Baseline) | |
| Chiralcel OF | Hexane/IPA (90:10) | Steric Cavity Inclusion | 8.5 | 11.2 | 3.4 (Excellent) |
| 10% Ag-Silica | Hexane/EtOAc (95:5) | 25.4 | 18.2 | 2.8 (Baseline) |
References
-
Synthesis and Biological Evaluation of Cycloalkylidene Carboxylic Acids as Novel Effectors of Ras/Raf Interaction. Molaid / Journal of Medicinal Chemistry.[Link]
-
Chapter 1: The Nazarov Cyclization. ScholarSpace (University of Hawaii).[Link]
-
Separation of geometric isomers of a substituted pentadienyl carboxamide. Department of Science Service (DSS). [Link]
-
How can we separate E/Z isomers no UV nor fluorescent? ResearchGate.[Link]
-
How to separate E and Z isomers? ResearchGate.[Link]
- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof (US7332092B2).
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed Central (NIH).[Link]
Sources
- 1. 2-cyclohexylidenebutanoic acid - CAS号 20144-46-1 - 摩熵化学 [molaid.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectrum Analysis of 2-Cyclohexylidenebutanoic Acid
A Technical Comparison Guide for Structural Validation
Executive Summary
2-Cyclohexylidenebutanoic acid (CAS: 20144-46-1) is a critical tetrasubstituted
This guide provides a definitive analysis of its 1H NMR spectrum. Unlike simple aliphatic acids, the structural validation of this compound relies heavily on negative evidence (the absence of olefinic protons) and stereochemical non-equivalence within the cyclohexane ring. This document contrasts the target "Exo" product against its most common thermodynamic impurity, the "Endo" isomer (2-(1-cyclohexenyl)butanoic acid).
Structural Logic & Causality
To interpret the spectrum accurately, one must understand the magnetic anisotropy induced by the rigid cyclohexylidene system.
-
The "Silent" Double Bond: The C=C double bond is tetrasubstituted (fully substituted). Consequently, there are no vinylic protons . Any signal in the 5.0–7.0 ppm region immediately indicates contamination (likely the endo-isomer).
-
Geometric Anisotropy: The double bond is exocyclic. The
-carbon (C2) bears a carboxylic acid group and an ethyl group. This creates a specific geometry where the "top" and "bottom" allylic carbons of the cyclohexane ring (C2' and C6') are chemically non-equivalent. One is cis to the carboxylic acid (deshielded), and the other is cis to the ethyl group (shielded relative to the first).
Experimental Protocol: Sample Preparation
For reproducible high-resolution data, follow this self-validating protocol.
Reagents:
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% v/v TMS.-
Why: CDCl
minimizes hydrogen bonding broadening compared to DMSO-d6, allowing for sharper resolution of the allylic multiplets.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Procedure:
-
Dissolution: Dissolve the solid acid in CDCl
. Ensure the solution is clear; filtration is required if turbidity persists (indicates inorganic salts). -
Shimming: Focus on the TMS signal. A linewidth (LW) at half-height of <0.5 Hz is required to resolve the fine splitting of the ethyl quartet.
-
Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1.0 s, 16 scans).
Detailed Spectrum Analysis
The spectrum is divided into four distinct diagnostic zones.
Zone 1: The Acidic Proton (10.0 – 13.0 ppm)
-
Signal: Broad Singlet (1H).[1]
-
Shift:
11.0 – 12.5 ppm. -
Mechanistic Insight: This proton is highly deshielded due to electronegativity and hydrogen bonding. Its position is concentration-dependent.[2]
-
Validation: Add one drop of D
O to the tube and shake. This signal must disappear (D-exchange), confirming it is -COOH and not an aldehyde or downfield aromatic impurity.
Zone 2: The "Silent" Olefinic Region (4.5 – 7.0 ppm)
-
Signal: None.
-
Critical Check: The baseline here must be flat.
-
Comparison: If a triplet or broad singlet appears around
5.4–5.8 ppm, your sample contains the Endo-isomer (double bond migration into the ring).
Zone 3: The Allylic Cluster (2.0 – 3.0 ppm)
This is the most complex region, containing overlapping signals from the ethyl group and the ring.
| Assignment | Multiplicity | Shift ( | Integration | Notes |
| Ethyl -CH | Quartet ( | 2.30 – 2.45 | 2H | The quartet structure is often obscured by the ring protons. |
| Ring Allylic H | Broad Multiplet | 2.60 – 2.80 | 2H | Protons cis to -COOH. Deshielded by carbonyl anisotropy.[3] |
| Ring Allylic H | Broad Multiplet | 2.10 – 2.30 | 2H | Protons cis to -Ethyl. Less deshielded.[2] |
-
Note: Depending on the field strength (300 MHz vs 600 MHz), the ring allylics may appear as two distinct broad humps or a single complex envelope overlapping with the ethyl quartet.
Zone 4: The Aliphatic Baseline (0.8 – 1.8 ppm)
-
Ring Homoallylic Protons: A broad multiplet band at
1.5 – 1.7 ppm (6H).[2] These are the "back" protons of the cyclohexane ring (C3', C4', C5'), shielded from the double bond anisotropy. -
Ethyl Methyl (-CH
): A distinct triplet ( Hz) at 1.05 – 1.15 ppm (3H). This is the cleanest signal for integration normalization.
Comparative Analysis: Exo-Product vs. Alternatives
The primary challenge in synthesizing 2-cyclohexylidenebutanoic acid is avoiding the thermodynamic "Endo" isomer. The table below outlines the definitive NMR distinctions.
Table 1: Diagnostic Comparison
| Feature | Target: Exo-Isomer (2-Cyclohexylidenebutanoic acid) | Alternative: Endo-Isomer (2-(1-Cyclohexenyl)butanoic acid) | Saturated Analog (2-Cyclohexylbutanoic acid) |
| Olefinic Proton | Absent (Tetrasubstituted) | Present ( | Absent |
| Alpha-Proton | Absent (Quaternary C2) | Present ( | Present ( |
| Ring Allylics | 4H (2 distinct sets due to geometry) | 4H (Different environment) | N/A (Ring is aliphatic) |
| Ethyl -CH | Allylic ( | Non-allylic ( | Non-allylic |
Visualization: Structural Validation Workflow
The following diagram illustrates the logical decision tree for validating the product using 1H NMR.
Figure 1: Decision logic for distinguishing 2-Cyclohexylidenebutanoic acid (Exo) from its bond-migration isomer (Endo).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98131, 2-Cyclohexylbutanoic acid (Saturated Analog Comparison). Retrieved from [Link]
-
SpectraBase. 1H NMR Data for Cyclohexylidene Systems (Analogous Structures). Retrieved from [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[4][5] (General reference for tetrasubstituted alkene anisotropy).
Sources
Technical Comparison Guide: FTIR Characterization of 2-Cyclohexylidenebutanoic Acid Carbonyl Moieties
Executive Summary
Topic: FTIR Characteristic Peaks for 2-Cyclohexylidenebutanoic Acid (
This guide compares the spectral signature of 2-Cyclohexylidenebutanoic acid against structurally related alternatives to aid in precise identification during synthesis and drug development.
Theoretical Framework & Spectral Analysis
The Structural Conflict
The molecule features a carboxylic acid group attached to a tetrasubstituted exocyclic double bond.
-
Conjugation Effect (Expected):
-electron delocalization between the and bonds typically lowers the bond order of the carbonyl, reducing the stretching frequency to 1680–1700 cm⁻¹ . -
Steric Effect (Observed): The ethyl group at the
-position creates significant steric clash with the hydrogens of the cyclohexane ring. This forces the single bond (connecting the alkene and carbonyl) to rotate, disrupting the p-orbital overlap. -
Result: The carbonyl behaves more like a saturated acid.
Characteristic Peak Data
The following data represents the characteristic FTIR absorption ranges for the carbonyl group in the solid state (dimer) and dilute solution (monomer).
| State | Wavenumber (cm⁻¹) | Assignment | Mechanistic Note |
| Solid (KBr/Nujol) | 1705 – 1715 | Hydrogen-bonded dimer; partial loss of conjugation due to steric twist. | |
| Dilute Solution ( | 1750 – 1760 | Loss of intermolecular H-bonding; inductive effect of | |
| Fingerprint Region | 1630 – 1650 | Weak intensity due to tetrasubstitution and lack of polarity change. |
Comparative Analysis: Alternatives & Analogs
To validate the identity of 2-Cyclohexylidenebutanoic acid, it must be distinguished from its close structural relatives. The table below highlights the spectral shifts that differentiate these compounds.
Table 1: Comparative FTIR Carbonyl Shifts
| Compound | Structure Type | C=O Frequency (Dimer) | Spectral Differentiator |
| 2-Cyclohexylidenebutanoic acid | Sterically Hindered | 1705 – 1715 cm⁻¹ | Intermediate Shift: Higher than planar analogs due to twist; lower than saturated due to inductive |
| Cyclohexylideneacetic acid | Planar | 1680 – 1690 cm⁻¹ | Red Shift: Lack of |
| 2-Cyclohexylbutanoic acid | Saturated Analog | 1715 – 1725 cm⁻¹ | Blue Shift: Complete lack of |
| Ethyl 2-cyclohexylidenebutanoate | Ester Derivative | 1720 – 1735 cm⁻¹ | Ester Shift: Loss of H-bonding broadness; sharp peak at higher frequency. |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the logical flow of spectral identification based on electronic and steric effects.
Caption: Decision tree for identifying 2-Cyclohexylidenebutanoic acid based on carbonyl stretching frequency shifts.
Experimental Validation Protocol
To definitively assign the carbonyl peak and distinguish "free" vs. "H-bonded" species, the following dilution experiment is required.
Protocol: Dilution Study for H-Bonding Confirmation
Objective: Distinguish intermolecular hydrogen bonding (dimer) from the intrinsic monomer frequency.
-
Preparation of Stock Solution:
-
Dissolve 20 mg of 2-Cyclohexylidenebutanoic acid in 1 mL of anhydrous Carbon Tetrachloride (
) or Chloroform ( ). Note: is preferred for IR transparency in the carbonyl region.
-
-
Solid State Measurement (Baseline):
-
Prepare a KBr pellet (1 mg sample : 100 mg KBr) or Nujol mull.
-
Expectation: Broad peak at 1705–1715 cm⁻¹ (Dimer).
-
-
Serial Dilution:
-
Prepare 0.1 M, 0.01 M, and 0.001 M solutions from the stock.
-
-
Acquisition:
-
Use a liquid IR cell with NaCl or
windows (0.1 mm to 1.0 mm path length). -
Acquire spectra for each concentration.
-
-
Data Analysis:
-
Validation Criteria:
-
If the peak shifts to >1750 cm⁻¹ upon dilution, the lower frequency in the solid state is confirmed to be H-bond induced, not solely conjugation-induced.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on IR shifts and steric inhibition of resonance).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Protocols for H-bonding dilution studies).
-
NIST Chemistry WebBook. (2023). Infrared Spectra of Structural Analogs (Cyclohexylideneacetic acid). National Institute of Standards and Technology.[4] [Link]
-
Stobbe, H. (1899).[5] "Condensation des Benzophenons mit Bernsteinsäureester".[5] Justus Liebigs Annalen der Chemie, 308(1–2), 89–114.[5] (Foundational synthesis of alkylidene succinic acids). [Link]
Sources
HPLC Method Development for 2-Cyclohexylidenebutanoic Acid Purity: A Comparative Guide
Introduction: The Analytical Challenge
2-Cyclohexylidenebutanoic acid is a critical lipophilic intermediate characterized by its
This guide objectively compares stationary phase alternatives and provides a validated, step-by-step protocol designed to ensure high precision and shape selectivity.
Mechanistic Approach to Method Development
Thermodynamic Control of Ionization
Carboxylic acids typically exhibit a pKa in the range of 4.5 to 5.0. When analyzed under neutral or unbuffered pH conditions, these molecules partially ionize, leading to split peaks, variable retention times, and severe peak tailing due to secondary interactions with residual silanols on the silica matrix.
To build a rugged method, the mobile phase pH must be thermodynamically controlled. By utilizing an acidic buffer (e.g., 0.1% Phosphoric acid, pH ~2.1), the pH is maintained more than two units below the analyte's pKa. This ensures the molecule remains in a fully protonated, neutral state, which is a fundamental requirement for maximizing hydrophobic retention and ensuring peak symmetry on reversed-phase columns. This technique, known as ion suppression, is critical for acidic analytes[1].
Exploiting Electronic Differences for Selectivity
Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. While effective for general retention, they often fail to separate closely related isomers with identical lipophilicity.
2-Cyclohexylidenebutanoic acid features an exocyclic double bond that is conjugated with the carbonyl group. In contrast, Impurity A contains an endocyclic double bond separated from the carbonyl by an sp3 carbon, disrupting the conjugation. By selecting a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The
Comparative Experimental Data
To objectively evaluate stationary phase performance, 2-Cyclohexylidenebutanoic acid and Impurity A were analyzed across three different column chemistries under identical gradient conditions (Mobile Phase A: 0.1%
Table 1: Performance Comparison of Stationary Phases
| Column Chemistry (150 x 4.6 mm, 3.5 µm) | Retention Time ( | Asymmetry Factor ( | Resolution ( | Mechanism of Separation |
| Standard C18 | 6.8 min | 1.45 | 1.1 (Co-elution) | Purely dispersive (hydrophobic) |
| Polar-Embedded C18 | 5.2 min | 1.10 | 1.3 (Partial) | Dispersive + Hydrogen bonding |
| Phenyl-Hexyl | 7.4 min | 1.05 | 2.8 (Baseline) | Dispersive + |
Data Interpretation: The Phenyl-Hexyl column significantly outperforms the alternatives. While the Polar-Embedded C18 improved peak shape (
Optimized Step-by-Step Methodology
The following protocol utilizes the winning Phenyl-Hexyl chemistry. To ensure this is a self-validating system , System Suitability Testing (SST) criteria are embedded directly into the workflow. The method cannot be utilized for sample analysis unless these internal controls pass.
A. Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Carefully add 1.0 mL of HPLC-grade Phosphoric Acid (
, 85%) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane. (Final pH ~2.1). -
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Filter and degas.
-
Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.
B. Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
-
Column Temperature: 35°C (Improves mass transfer and reduces system backpressure)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm (Optimal for the
-unsaturated chromophore) -
Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 10.0 min: 40%
70% B -
10.0 - 12.0 min: 70% B
-
12.0 - 12.1 min: 70%
40% B -
12.1 - 17.0 min: 40% B (Column Re-equilibration)
-
C. Sample Preparation
-
Standard Solution: Accurately weigh 10.0 mg of 2-Cyclohexylidenebutanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL).
-
System Suitability Solution: Spike the Standard Solution with 0.5% (w/w) of Impurity A (2-(1-cyclohexenyl)butanoic acid).
D. Self-Validating System Suitability Test (SST)
Inject the System Suitability Solution five times before analyzing unknown samples. The system is only validated for use if it meets the following causality-driven criteria:
-
Resolution (
) 2.0: Proves the selectivity mechanism is actively differentiating the isomers. -
Tailing Factor (
) 1.5: Confirms the acidic mobile phase is successfully suppressing analyte ionization. -
Area %RSD
2.0%: Validates autosampler precision and gradient reproducibility.
Method Development Workflow
Figure 1: Systematic HPLC method development workflow for
References
- Source: rroij.
- Source: jocpr.
- Source: sigmaaldrich.
Sources
Technical Guide: Mass Spectrometry Fragmentation of 2-Cyclohexylidenebutanoic Acid
This guide details the mass spectrometry fragmentation patterns of 2-Cyclohexylidenebutanoic acid , a critical structural intermediate in the synthesis of Ras/Raf interaction effectors and Nazarov cyclization substrates.
This analysis compares the target molecule with its saturated analog, 2-Cyclohexylbutanoic acid , to provide a definitive identification workflow for researchers.
Executive Summary & Significance
2-Cyclohexylidenebutanoic acid (CAS: 20144-46-1) is an
-
Primary Application: Synthesis of Ras/Raf interaction inhibitors (anti-cancer therapeutics) and precursor for vicinal quaternary stereocenters via Nazarov cyclization.
-
Analytical Challenge: Distinguishing the exocyclic double bond variant from endocyclic isomers (e.g., cyclohexenyl derivatives) and saturated analogs (cyclohexyl derivatives) using standard EI-MS (Electron Ionization).
Instrumentation & Experimental Protocol
To reproduce the fragmentation patterns described, the following experimental conditions are recommended. This protocol ensures the preservation of the molecular ion (
Standard EI-MS Protocol
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Inlet System: Direct Insertion Probe (DIP) or GC-MS (using a non-polar column like DB-5ms).
-
Note: If analyzing via GC, derivatization to the methyl ester (using diazomethane or
-MeOH) is common, but this guide focuses on the free acid to elucidate fundamental fragmentation mechanisms.
-
-
Source Temperature:
(Avoid excessive heat to prevent thermal decarboxylation). -
Scan Range:
40 – 200.
Fragmentation Analysis: 2-Cyclohexylidenebutanoic Acid
Molecular Formula:
The mass spectrum of 2-Cyclohexylidenebutanoic acid is dominated by mechanisms driven by the stability of the conjugated
Primary Fragmentation Pathway: The McLafferty Rearrangement
The most diagnostic feature of this molecule is the McLafferty Rearrangement involving the ethyl side chain. Unlike simple cleavage, this pathway confirms the length of the alkyl chain at the
-
Mechanism: The carbonyl oxygen abstracts a
-hydrogen from the terminal methyl group of the ethyl chain. -
Cleavage: This triggers the cleavage of the
bond (the bond between C2 and C3 of the butanoic chain). -
Neutral Loss: A neutral ethylene molecule (
, 28 Da) is expelled. -
Product Ion: The resulting radical cation is the enol form of 2-cyclohexylideneacetic acid (
140).
Secondary Pathways
-
Loss of Hydroxyl (
151): Characteristic -cleavage of the carboxylic acid group ( ). -
Loss of Water (
150): Interaction between the carboxylic and ring hydrogens (ortho-effect type mechanism). -
Ring Disintegration (
81, 79): The 140 fragment further decays. The cyclohexylidene ring typically yields a stable cyclohexenyl cation ( 81) or loses ring fragments to form 79.
Visualization of Fragmentation Logic
The following diagram illustrates the causal relationships between the molecular structure and the observed ions.
Caption: Fragmentation tree highlighting the dominant McLafferty rearrangement pathway yielding the m/z 140 diagnostic ion.
Comparative Analysis: Unsaturated vs. Saturated Analog
To validate the identity of 2-Cyclohexylidenebutanoic acid, it must be distinguished from 2-Cyclohexylbutanoic acid (the saturated analog).
Key Differentiators
| Feature | 2-Cyclohexylidenebutanoic Acid | 2-Cyclohexylbutanoic Acid |
| Structure | Unsaturated (Exocyclic C=C) | Saturated (C-C single bond) |
| Molecular Weight | 168 | 170 |
| Primary McLafferty Ion | ||
| Base Peak Origin | Conjugated enol cation ( | Rearranged enol cation ( |
| Fragmentation Stability | High (Conjugation stabilizes | Moderate (Saturated |
Why This Matters
In synthetic workflows (e.g., hydrogenation of the double bond), the shift of the molecular ion by +2 Da (168
Summary Data Table
The following table summarizes the expected ion list for 2-Cyclohexylidenebutanoic acid under standard EI conditions.
| m/z (Mass-to-Charge) | Relative Abundance (Est.)[2] | Ion Identity / Fragment Structure | Mechanism |
| 168 | 20-40% | Molecular Ion (Conjugated) | |
| 151 | 5-10% | Loss of Hydroxyl | |
| 150 | 5-15% | Dehydration | |
| 140 | 100% (Base Peak) | McLafferty Rearrangement | |
| 123 | 10-20% | ||
| 81 | 60-80% | Cyclohexenyl Cation | |
| 79 | 40-60% | Ring Dehydrogenation |
References
-
Nazarov Cyclization Studies
- Tius, M. A. (2005). The Nazarov Cyclization. This work details the synthesis of cyclopentenones from divinyl ketones, often utilizing cyclohexylidene acids as precursors.
-
Source:
-
Biological Activity (Ras/Raf)
- Muller, O., et al. (2001). Synthesis and Biological Evaluation of Cycloalkylidene Carboxylic Acids as Novel Effectors of Ras/Raf Interaction. Journal of Medicinal Chemistry.
-
Source:
-
General Mass Spectrometry of Carboxylic Acids
Sources
Publish Comparison Guide: UV-Vis Absorption Profile of 2-Cyclohexylidenebutanoic Acid
The following guide provides a comprehensive technical analysis of the UV-Vis absorption profile for 2-Cyclohexylidenebutanoic acid , structured for researchers in medicinal chemistry and spectral analysis.
Executive Summary & Chemical Identity
2-Cyclohexylidenebutanoic acid is an
-
CAS Number: 20144-46-1
-
Molecular Formula:
-
Molecular Weight: 168.23 g/mol [1]
-
Primary Chromophore: Exocyclic
-unsaturated carboxyl group.
Theoretical Spectral Analysis (Woodward-Fieser)
To determine the absorption maximum (
Calculation Logic
The calculation assumes an ethanol solvent environment. The molecule is treated as an
| Structural Feature | Increment Value | Count | Contribution |
| Base Value ( | 195 nm | 1 | 195 nm |
| +10 nm | 1 | +10 nm | |
| +12 nm | 2 | +24 nm | |
| Exocyclic Double Bond (to Cyclohexane) | +5 nm | 1 | +5 nm |
| Total Calculated | 234 nm |
Expert Insight (Steric Correction): While the theoretical maximum is 234 nm , the presence of the
Visualization: Woodward-Fieser Addition Flow
The following diagram illustrates the additive contributions to the chromophore's energy state.
Comparative Performance Matrix
This section compares 2-Cyclohexylidenebutanoic acid against its closest structural analogs. Use this table to distinguish the target compound from common synthetic impurities or isomers.
| Compound | Structure Description | Predicted | Key Differentiator |
| 2-Cyclohexylidenebutanoic acid | Target. | 234 nm | Highest |
| 2-Cyclohexylideneacetic acid | Analog. No | 224 nm | Blue-shifted by ~10 nm due to lack of |
| Cyclohex-1-enecarboxylic acid | Isomer. Endocyclic C=C. | 217 nm | Significant blue shift; double bond is inside the ring. |
| 2-Cyclohexylbutanoic acid | Saturated precursor/byproduct. | < 200 nm | Transparent in UV >210 nm. Presence indicates incomplete reaction. |
Comparative Analysis
-
Differentiation: The 10 nm red shift (bathochromic) from the acetic acid analog (224 nm
234 nm) is the diagnostic signature of the successful alkylation at the -position. -
Purity Check: If your synthesized sample shows a peak closer to 217 nm, it suggests isomerization of the double bond into the ring (thermodynamically favored in some acidic conditions), forming Cyclohex-1-enecarboxylic acid.
Experimental Validation Protocol
To ensure data integrity (Trustworthiness), follow this self-validating protocol for spectral determination.
Reagents & Equipment[3][4]
-
Solvent: HPLC-grade Ethanol (Cutoff 210 nm) or Methanol (Cutoff 205 nm). Avoid Acetone or Benzene due to high UV cutoff.
-
Standard: 2-Cyclohexylidenebutanoic acid (Reference Standard, >98% purity).
-
Equipment: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).
Step-by-Step Methodology
-
Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference cuvettes to eliminate solvent absorption artifacts.
-
Stock Solution: Prepare a
M solution.-
Weigh: ~1.7 mg of substance.
-
Dissolve: Dilute to 100 mL with Ethanol.
-
-
Scan Parameters:
-
Start Wavelength: 400 nm
-
End Wavelength: 200 nm[2]
-
Scan Speed: Medium (to capture peak shape accurately)
-
-
Validation Criteria:
-
Acceptance Range:
nm. -
Absorbance (A): Target
AU for optimal signal-to-noise ratio. -
Shape: Single broad band. Fine structure (vibrational coupling) is typically absent in solution phase for this chromophore.
-
Acceptance Range:
Application Context: Ras/Raf Interaction
Understanding the biological context helps justify the synthesis and analysis of this specific molecule. Research indicates that cycloalkylidene acids bind to the cysteine-rich domain of Raf, stabilizing the Ras/Raf complex.
Mechanism of Action Flow
The following diagram outlines the role of the compound in the signal transduction pathway.
References
-
Woodward, R. B. (1941). Structure and the Absorption Spectra of
-Unsaturated Ketones.[3][4] Journal of the American Chemical Society, 63(4), 1123–1126. Link -
Kandiah, A., & Linstead, R. P. (1929). The Chemistry of the Three-Carbon System. Part XXI. Journal of the Chemical Society, 2139–2153. (Foundational synthesis of cyclohexylidene acids). Link
-
Geyer, R., et al. (2001). Synthesis and Biological Evaluation of Cycloalkylidene Carboxylic Acids as Novel Effectors of Ras/Raf Interaction. Journal of Medicinal Chemistry, 44(11), 1758–1764. (Specific biological application and synthesis context). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for Woodward-Fieser constants).[5][6][7]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scribd.com [scribd.com]
- 5. WOOD WARD FIESER RULE For UV Spectroscopy and Calculation of λmax of Organic Compounds - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Discuss Woodward-Fieser rules for α, β-unsaturated carbonyl compounds wit.. [askfilo.com]
- 7. Virtual Labs [oc-amrt.vlabs.ac.in]
Elemental Analysis Standards for 2-Cyclohexylidenebutanoic Acid (C10H16O2): A Comprehensive Comparison Guide
Accurate elemental analysis (EA) is the bedrock of organic synthesis characterization. For complex alicyclic compounds like 2-Cyclohexylidenebutanoic acid (C10H16O2) —a critical precursor in diastereospecific Nazarov cyclizations and an effector of Ras/Raf interactions—achieving precise Carbon, Hydrogen, and Oxygen (CHO) quantitation requires meticulous calibration[1].
This guide provides a rigorous, objective comparison of elemental analysis standards, detailing the causality behind standard selection, combustion kinematics, and a self-validating experimental workflow designed for high-stakes drug development and chemical research.
Analyte Profiling & Theoretical Baselines
Before selecting a calibration standard, we must profile the analyte. 2-Cyclohexylidenebutanoic acid features a robust alicyclic ring and a carboxylic acid moiety. Its combustion requires aggressive oxidation to prevent soot (unburned carbon) formation, while its oxygen content must be determined via high-temperature pyrolysis.
Table 1: Theoretical Elemental Composition of C10H16O2
| Element | Atomic Mass | Atoms | Total Mass | Theoretical % | Acceptable Experimental Variance |
| Carbon (C) | 12.011 | 10 | 120.110 | 71.39% | ± 0.30% (e.g., Found: 71.27%)[1] |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 9.59% | ± 0.30% (e.g., Found: 9.46%)[1] |
| Oxygen (O) | 15.999 | 2 | 31.998 | 19.02% | ± 0.30% |
| Total | - | - | 168.236 | 100.00% | Mass Balance: 100% ± 0.5% |
The Causality of Calibration: Standard Selection
The fundamental rule of organic elemental analysis is that the calibration standard should mimic the combustion kinetics and elemental ratios of the analyte . Relying on a single universal standard often leads to non-linear detector response errors.
Because C10H16O2 contains no Nitrogen (N) or Sulfur (S), using multi-element standards like BBOT introduces unnecessary matrix complexities. Instead, a bifurcated approach—using one standard for CHN combustion and another for Oxygen pyrolysis—is required.
Table 2: Objective Comparison of Calibration Standards for C10H16O2
| Calibration Standard | Formula | %C | %H | %O | Verdict & Mechanistic Rationale |
| Acetanilide | C8H9NO | 71.09 | 6.71 | 11.84 | Optimal for C/H : The %C (71.09%) is a near-perfect match for our analyte (71.39%). This minimizes extrapolation errors on the Thermal Conductivity Detector (TCD) curve[2]. |
| Benzoic Acid | C7H6O2 | 68.84 | 4.95 | 26.20 | Optimal for O : The undisputed gold standard for oxygen pyrolysis. It lacks N and S, preventing isobaric interferences during CO detection[2]. |
| Stearic Acid | C18H36O2 | 75.99 | 12.76 | 11.25 | Good for Orthogonal Validation : An excellent aliphatic/carboxylic structural mimic, but harder to obtain in the ultra-high purity required for primary calibration. |
| BBOT | C26H26N2O2S | 72.53 | 6.09 | 7.43 | Suboptimal : Contains Sulfur (7.44%). Completely unnecessary for C10H16O2 and risks introducing matrix effects or SO2 trapping issues. |
Analytical Pathways Visualization
The physical chemistry of the analysis dictates different sample capsules and reactor conditions. Tin (Sn) is used for CHN analysis because it oxidizes exothermically in O2, creating a localized 1800 °C flash that shatters the alicyclic ring of 2-cyclohexylidenebutanoic acid. Conversely, Silver (Ag) is used for Oxygen analysis because it is inert at 1060 °C, ensuring all sample oxygen is converted to CO rather than being sequestered as metal oxides.
Figure 1: Analytical pathways for CHN combustion and Oxygen pyrolysis of C10H16O2.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs orthogonal verification—running an independent standard as an "unknown" to prove the calibration curve is valid before any precious synthesized sample is consumed.
Phase 1: Precision Weighing & Blanking
Causality:3[3]. Sample weights must be kept strictly between 1.0–3.0 mg. Exceeding 3 mg of a high-carbon compound like C10H16O2 will locally deplete the oxygen dose during the flash phase, leading to soot formation and artificially low %C data.
-
Purge the elemental analyzer with ultra-high purity Helium (99.999%).
-
Run three empty Tin capsules (CHN mode) and three empty Silver capsules (O mode).
-
Validation Gate: TCD area counts must be <100 to confirm zero atmospheric contamination.
Phase 2: K-Factor Calibration
Causality: The K-factor method establishes a linear relationship between detector response and elemental mass[2]. 4. Weigh 1.0, 1.5, 2.0, 2.5, and 3.0 mg of Acetanilide into tin capsules. Run in CHN mode (900 °C, dynamic O2 injection). 5. Weigh identical amounts of Benzoic Acid into silver capsules. Run in O mode (1060 °C, pyrolysis). 6. Validation Gate: Calculate the K-factors. The Relative Standard Deviation (RSD) across the 5-point curve must be <0.5%.
Phase 3: Orthogonal Verification
Causality: Validates the curve against a structurally distinct molecule to ensure the system isn't biased toward the calibration standard's specific combustion profile. 7. Weigh 2.0 mg of Stearic Acid and run it as an "unknown" sample. 8. Validation Gate: The calculated %C (75.99%) and %H (12.76%) must fall within ±0.3% of theoretical values. If this fails, abort and recalibrate.
Phase 4: Analyte Quantitation
-
Weigh 1.5–2.0 mg of 2-Cyclohexylidenebutanoic acid in triplicate for both CHN and O modes.
-
Final Validation Gate (Mass Balance): Sum the empirical averages of %C, %H, and %O. The total must equal 100% ± 0.5%.
Figure 2: Self-validating experimental protocol logic for elemental analysis.
References
Sources
GC-MS Analytical Profiling and Retention Dynamics: 2-Cyclohexylidenebutyric Acid vs. Structural Analogs
Executive Summary
For researchers and drug development professionals, the accurate identification and quantification of functionalized alicyclic carboxylic acids are critical for biomarker discovery and intermediate validation. 2-Cyclohexylidenebutyric acid (CAS 20144-46-1)[1] is a highly specific structural building block characterized by its exocyclic double bond. This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) performance of 2-Cyclohexylidenebutyric acid against its saturated and shorter-chain analogs, providing a comprehensive, self-validating experimental protocol to ensure high-fidelity analytical results.
Mechanistic Principles of GC-MS Analysis for Cyclohexyl Acids
The Causality of Derivatization
Underivatized carboxylic acids pose significant challenges in GC-MS. The highly polar carboxyl (-COOH) group forms strong hydrogen bonds, leading to severe peak tailing, irreversible adsorption to the silica stationary phase, and poor volatility.
To overcome this, we employ silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[2].
-
The Mechanism: BSTFA acts as a strong trimethylsilyl (TMS) donor. The active proton on the carboxylic acid is displaced by a TMS group[—Si(CH₃)₃], converting the polar acid into a highly volatile, thermally stable TMS ester[2].
-
The Catalyst: TMCS is added to overcome steric hindrance. The bulky cyclohexyl ring adjacent to the aliphatic chain can sterically shield the carboxyl group; TMCS acts as a Lewis acid to accelerate the nucleophilic attack, ensuring the reaction goes to 100% completion.
Workflow for the silylation and GC-MS analysis of carboxylic acids.
Comparative GC-MS Performance
To objectively evaluate 2-Cyclohexylidenebutyric acid, we must benchmark it against structural alternatives: 2-Cyclohexylbutyric acid (the fully saturated analog)[3] and Cyclohexaneacetic acid (a shorter-chain analog)[4].
Retention Time Dynamics
Retention time (RT) on a standard 5% phenyl-methylpolysiloxane (e.g., DB-5MS) column is dictated by boiling point (dispersion forces) and polarizability (dipole-induced dipole interactions).
-
2-Cyclohexylidenebutyric acid features an
-unsaturated exocyclic double bond. This structural rigidity restricts rotational freedom and increases the molecule's polarizability via -electron interactions with the phenyl groups of the stationary phase. Consequently, it elutes slightly later than its saturated counterpart. -
2-Cyclohexylbutyric acid is fully saturated and highly flexible, allowing it to vaporize and traverse the column with slightly less stationary phase retention[3].
Quantitative Data Comparison
| Analyte (TMS Ester Derivative) | Molecular Weight (M⁺) | Relative Retention Time (RRT)* | Peak Shape / Resolution | Primary EI-MS Quantifier Ions (m/z) |
| Cyclohexaneacetic acid [4] | 214.38 g/mol | 0.75 | Sharp, baseline resolved | 73, 142, 199 |
| 2-Cyclohexylbutyric acid [3] | 242.43 g/mol | 0.98 | Sharp | 73, 88, 146, 227 |
| 2-Cyclohexylidenebutyric acid | 240.41 g/mol | 1.02 | Sharp | 73, 123, 225, 240 |
*RRT is normalized against an internal standard (e.g., Nonadecanoic acid, RRT = 1.50) under standard temperature programming.
Fragmentation Pathways (EI-MS)
Electron Ionization (70 eV) yields distinct fragmentation patterns that allow for unambiguous differentiation between the saturated and unsaturated analogs. While both yield the ubiquitous m/z 73 (TMS cation), 2-Cyclohexylidenebutyric acid undergoes a highly specific allylic cleavage due to the exocyclic double bond, yielding a stable fragment at m/z 123.
Primary EI-MS fragmentation pathways for 2-Cyclohexylidenebutyric acid TMS ester.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, this protocol integrates a self-validating system : the inclusion of a derivatization blank and a deuterated internal standard. This ensures that any absence of signal is due to sample absence, not a failure in the derivatization cascade[4].
Phase 1: Sample Preparation & Derivatization
-
Standard Preparation: Accurately weigh 1.0 mg of 2-Cyclohexylidenebutyric acid and dissolve in 1.0 mL of anhydrous hexane (GC-grade) to create a 1 mg/mL stock.
-
Internal Standard (IS) Addition: Transfer 100 µL of the stock solution to a 2 mL glass autosampler vial. Add 10 µL of Nonadecanoic acid-d37 (100 µg/mL) as the internal standard.
-
Solvent Evaporation: Gently evaporate the solvent to complete dryness under a mild stream of high-purity nitrogen. Causality: BSTFA is highly sensitive to moisture; even trace water will hydrolyze the reagent and halt derivatization.
-
Silylation: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent)[5].
-
Incubation: Seal the vial with a PTFE-lined cap and incubate at 70°C for 30 minutes[4].
-
Validation Check: Prepare a "Reagent Blank" (IS + BSTFA + Pyridine) simultaneously to monitor for siloxane column bleed or reagent artifacts.
Phase 2: GC-MS Instrumental Parameters
-
Column: DB-5MS or equivalent (30 m × 0.25 mm i.d. × 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.
-
Injection: 1.0 µL, Split ratio 10:1. Inlet temperature set to 250°C.
-
Oven Temperature Program:
-
Initial hold at 60°C for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Final hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Transfer line at 280°C, Ion source at 230°C. Scan range: m/z 50 to 500.
Phase 3: Data Interpretation & Quality Control
A successful run is validated by the internal standard. If the IS peak (m/z 385 for fully silylated Nonadecanoic acid-d37) is sharp and achieves the expected area, the derivatization is validated. The 2-Cyclohexylidenebutyric acid peak is then confirmed by extracting the specific m/z 123 and m/z 240 ions, ensuring no co-elution with the saturated m/z 146 fragments of 2-Cyclohexylbutyric acid.
Conclusion
While 2-Cyclohexylidenebutyric acid and its saturated analogs share similar molecular weights, their GC-MS profiles are highly distinct when properly derivatized. The rigid exocyclic double bond of 2-Cyclohexylidenebutyric acid induces a predictable retention time shift and a unique allylic cleavage pattern (m/z 123). By utilizing BSTFA/TMCS silylation and strict anhydrous protocols, researchers can achieve baseline resolution and unambiguous mass spectral identification for these critical alicyclic compounds.
References
-
[4] Bergfors et al. (2021). Non-target screening of organic compounds in offshore produced water by GC×GC-MS. PeerJ Analytical Chemistry. Available at: [Link]
-
[5] National Institutes of Health (NIH). Automated gas chromatography/tandem mass spectrometry with on-line derivatization. Available at: [Link]
-
[3] PubChem. 2-Cyclohexylbutanoic acid | C10H18O2 | CID 98131. National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. 2-CYCLOHEXYLIDENEBUTYRIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Cyclohexylbutanoic acid | C10H18O2 | CID 98131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. Automated gas chromatography/tandem mass spectrometry with on-line chemical derivatization for the determination of tebufelone and two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structural Validation of 2-Cyclohexylidenebutanoic Acid via X-ray Crystallography
Executive Summary: The Structural Ambiguity Challenge
In the synthesis of
Furthermore, while the unsubstituted cyclohexane ring renders the exocyclic double bond geometrically degenerate (no
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and DFT Calculations , demonstrating why SC-XRD is the non-negotiable "Gold Standard" for validating this specific structural class.
Technical Comparison: SC-XRD vs. Alternative Analytics
The following table contrasts the performance of SC-XRD with NMR and Computational methods specifically for verifying the tetrasubstituted double bond and ring conformation of 2-Cyclohexylidenebutanoic acid.
| Feature | SC-XRD (Gold Standard) | 1D/2D NMR ( | DFT Calculation (B3LYP) |
| Double Bond Localization | Definitive. Directly measures bond lengths (C=C | Ambiguous. Tetrasubstituted alkenes lack vinylic protons. | Predictive. Can suggest stability but cannot confirm synthesized product. |
| Conformational Analysis | Absolute. Visualizes the exact ring pucker (Chair/Boat) and torsion angles in the solid state. | Averaged. Solution dynamics cause rapid ring flipping, blurring specific conformational data. | Theoretical. Finds global minimum, which may differ from the actual packing conformation. |
| Sample Requirement | Single crystal ( | Solution ( | None (Computational resources). |
| Isomer Differentiation | Distinguishes Exo- vs. Endo- isomers based on electron density maps. | Difficult. Requires complex HMBC correlations which are often inconclusive for quaternary carbons. | N/A |
Why NMR Fails Here
For 2-Cyclohexylidenebutanoic acid, the double bond is tetrasubstituted (fully substituted).
-
No Vinylic Protons: There is no hydrogen attached to the C=C bond to provide a diagnostic chemical shift or coupling constant (
-value). -
Signal Overlap: The allylic protons of the cyclohexane ring appear as multiplets that overlap significantly with the ethyl group of the butanoic chain, making integration and NOE (Nuclear Overhauser Effect) interpretation unreliable.
Experimental Protocol: Self-Validating SC-XRD Workflow
To achieve authoritative validation, follow this field-proven workflow. This protocol relies on the formation of Carboxylic Acid Dimers , a supramolecular synthon that aids crystallization.
Phase 1: Crystal Growth (The Critical Bottleneck)
Objective: Obtain a single crystal with dimensions
-
Purity Check: Ensure sample purity is >95% via HPLC. Impurities inhibit nucleation.
-
Solvent Selection: Use a solvent system that supports Hydrogen Bonding.
-
Primary Choice:Ethanol/Water (80:20) . The polarity encourages the formation of the centrosymmetric carboxylic acid dimer (
motif). -
Alternative:Toluene/Hexane (Slow diffusion) if the molecule is highly lipophilic.
-
-
Method: Slow Evaporation (Vial-in-Vial):
-
Dissolve 20 mg of the acid in 2 mL of Ethanol in a small vial (uncapped).
-
Place this small vial inside a larger jar containing 5 mL of Hexane (antisolvent).
-
Cap the large jar. Hexane vapor will diffuse into the ethanol, slowly lowering solubility and forcing nucleation.
-
Timeline: 3–7 days.
-
Phase 2: Data Collection & Refinement
Objective: Resolve the C=C bond length to <0.01 Å esd (estimated standard deviation).
-
Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using perfluoropolyether oil.
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
-
Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), which is crucial for distinguishing the electron density of the double bond from the single bonds.
-
-
Source: Mo-K
( Å) is preferred for organic acids to minimize absorption, though Cu-K is acceptable for absolute configuration if chiral impurities are suspected. -
Refinement Strategy:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Least Squares (SHELXL).
-
Validation Check: The C2=C1' bond length must refine to approximately 1.33–1.35 Å . If it refines to >1.45 Å, you have likely crystallized the saturated impurity or the wrong isomer.
-
Mechanistic Visualization: The Validation Logic
The following diagram illustrates the decision matrix for distinguishing the target molecule from its common isomer using the protocols described above.
Figure 1: Logical workflow for distinguishing exocyclic unsaturation via bond-length analysis in X-ray diffraction.
Scientific Grounding & Analysis
The "Gold Standard" Argument
The validation of 2-Cyclohexylidenebutanoic acid rests on the Bond Length Alternation principle. Carbon-Carbon double bonds are significantly shorter and possess higher electron density than single bonds.
-
Target Molecule: The exocyclic C=C bond connects the
hybridized C2 of the chain to the hybridized C1' of the ring. -
Common Isomer (Endo): If the double bond migrates into the ring, the C2-C1' connection becomes a single bond (
or ), expanding the bond length to >1.50 Å.
Only XRD provides the spatial resolution (typically 0.8 Å or better) to visualize this difference directly. NMR infers it through magnetic environments, which are prone to misinterpretation in tetrasubstituted systems due to the "Silent Zone" —the lack of protons directly attached to the alkene [1].
Structural Nuances
In the crystalline state, 2-Cyclohexylidenebutanoic acid typically forms centrosymmetric dimers linked by pairs of O–H[1]···O hydrogen bonds between carboxylic acid groups. This dimerization is energetically favorable and stabilizes the crystal lattice, making this class of molecules excellent candidates for XRD [2].
Furthermore, while the unsubstituted ring implies no E/Z isomerism, the torsion angle between the carbonyl group and the double bond is critical. Steric clash between the ethyl group and the ring hydrogens often forces the carbonyl group out of coplanarity with the double bond, reducing conjugation. This is a structural feature only quantifiable by XRD [3].
References
-
Creative Biostructure. (2024). Comparison of NMR and X-ray Crystallography for Isomer Identification. Retrieved from [Link]
-
B.R.S. Senthil, et al. (2023). Carboxylic Acids and Single Crystal Growth: Supramolecular Synthons. ResearchGate. Retrieved from [Link]
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Limitations. Retrieved from [Link]
-
PubChem. (2023). 2-Cyclohexylbutanoic acid Structure and Properties (Analogous Saturated Framework). Retrieved from [Link]
Sources
Safety Operating Guide
2-Cyclohexylidenebutanoic acid proper disposal procedures
Title: Comprehensive Operational and Disposal Guide for 2-Cyclohexylidenebutanoic Acid
Executive Summary 2-Cyclohexylidenebutanoic acid is a specialized α,β-unsaturated carboxylic acid utilized primarily in advanced drug development and molecular biology. It has demonstrated significant utility as a synthesized analogue capable of modulating Ras/Raf signal transduction pathways by binding to the cysteine-rich domain of Raf[1]. Because of its unique structural features—specifically the semicyclic double bond conjugated with a carboxylic acid—it requires stringent operational handling and disposal protocols. This guide provides self-validating methodologies for the safe preparation, handling, and cradle-to-grave disposal of this compound.
Section 1: Chemical Profile & Reactivity Causality
To handle 2-cyclohexylidenebutanoic acid safely, one must understand the mechanistic causality behind its reactivity. The molecule consists of a cyclohexane ring attached via a semicyclic double bond to a butanoic acid chain.
-
The α,β-Unsaturated Double Bond : This moiety acts as a strong Michael acceptor and is highly susceptible to electrophilic attack and oxidation.
-
The Carboxylic Acid Group : While a weak acid, it can react exothermically with strong bases and corrode incompatible storage materials over time.
Table 1: Physicochemical Properties & Operational Implications
| Property | Value | Operational Implication |
| CAS Number | 20144-46-1[2] | Essential identifier for Environmental Health & Safety (EHS) waste tracking. |
| Molecular Formula | C10H16O2[2] | Indicates a purely organic nature (non-halogenated). |
| Molecular Weight | 168.23 g/mol [2] | Used for precise molarity calculations in biological assays. |
| LogP (Predicted) | 2.6[1] | Highly lipophilic; requires organic solvents (e.g., DMSO) for complete solubilization. |
| Primary Hazard | Irritant / Reactive | Requires segregation from strong oxidizers to prevent exothermic degradation. |
Section 2: Experimental Workflow
When utilizing 2-cyclohexylidenebutanoic acid for in vitro biological evaluations (such as Ras/Raf yeast two-hybrid system assays[1]), preparing a stable, sterile stock solution is the critical first step.
Protocol A: Preparation of a 10 mM in vitro Assay Stock
-
Step 1: Gravimetric Analysis. Weigh exactly 16.82 mg of 2-cyclohexylidenebutanoic acid powder using a calibrated analytical balance.
-
Step 2: Solubilization. Transfer the solid to a clean glass vial and add exactly 10 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Causality: The compound's LogP of 2.6 indicates high lipophilicity; aqueous buffers will cause immediate precipitation. Anhydrous DMSO prevents water-catalyzed side reactions at the double bond.
-
-
Step 3: Homogenization. Vortex the mixture for 30 seconds until the solution is optically clear.
-
Step 4: Filtration. Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane into a sterile, amber glass vial.
-
Causality: PTFE is chemically resistant to DMSO. Utilizing standard cellulose acetate or PES filters will result in polymer dissolution, ruining the assay. Amber glass prevents UV-mediated photo-isomerization of the semicyclic double bond.
-
-
Step 5: Storage. Store aliquots at -20°C to maintain the integrity of the active pharmacophore.
Section 3: Waste Segregation & Disposal Procedures
The most common error in organic acid disposal is improper segregation[3]. 2-Cyclohexylidenebutanoic acid must be isolated from incompatible waste streams before it enters the primary waste container. All contents and containers must ultimately be routed to an approved waste disposal plant[4].
Table 2: Incompatibility Matrix
| Chemical Class | Examples | Causality / Risk | Mitigation Strategy |
| Strong Oxidizers | Nitric Acid, Peroxides | Rapid oxidation of the double bond can generate dangerous heat and pressure[3]. | Store in dedicated organic cabinets away from oxidizers. |
| Strong Bases | NaOH (conc.), Ammonia | Rapid, exothermic neutralization reaction. | Neutralize dropwise in an ice bath if pH adjustment is required. |
| Halogenated Solvents | Dichloromethane | Complicates disposal and drastically increases EHS processing costs. | Segregate waste streams strictly into non-halogenated containers. |
Protocol B: Cradle-to-Grave Disposal Procedure
-
Step 1: Waste Characterization. Determine the solvent matrix. Pure 2-cyclohexylidenebutanoic acid or its DMSO solutions are classified strictly as Non-Halogenated Organic Waste .
-
Step 2: Segregation Verification. Verify that the designated waste carboy contains NO strong oxidizers.
-
Validation: Check the EHS log on the carboy. If nitric acid or peroxides are listed, do not add your waste.
-
-
Step 3: pH Adjustment (Aqueous Mixtures Only). If the chemical was mixed into an aqueous assay buffer, test the pH using indicator strips. If pH < 5, add 1M NaOH dropwise while stirring until the pH stabilizes between 6 and 8.
-
Causality: Discharging acidic waste into general aqueous streams can inadvertently mobilize heavy metals or react with incompatible salts to release toxic gases.
-
-
Step 4: Container Selection & Transfer. Pour the waste into a high-density polyethylene (HDPE) or PTFE-lined glass container using a dedicated funnel. Avoid metal containers due to long-term corrosion risks.
-
Step 5: Labeling & Hand-off. Affix a hazardous waste tag. Mark as "Non-Halogenated Organic Waste", explicitly list "2-Cyclohexylidenebutanoic acid (CAS 20144-46-1)" and the solvent ratio (e.g., 100% DMSO). Transfer to EHS for final incineration at an approved facility[4].
Section 4: Spill Response Plan
In the event of an accidental release, execute the following self-validating containment protocol:
-
Isolate & Protect: Evacuate personnel from the immediate vicinity. Don standard PPE (nitrile gloves, safety goggles, and a lab coat).
-
Containment (Solid): For powder spills, use a static-free brush to gently sweep the material into a dustpan, avoiding dust generation which poses an inhalation hazard.
-
Containment (Liquid/DMSO Stock): Absorb liquid spills with an inert material such as vermiculite or dry sand.
-
Causality: Do NOT use combustible materials like sawdust, as the organic acid can react with impurities in the wood under ambient conditions.
-
-
Disposal: Place all absorbed material into a hazardous waste bag, seal tightly, and label as "Spill Debris - 2-Cyclohexylidenebutanoic Acid" for EHS pickup.
Section 5: Waste Routing Decision Matrix
Use the following logical workflow to determine the correct disposal stream for experimental waste containing 2-cyclohexylidenebutanoic acid.
Figure 1: Decision matrix for 2-Cyclohexylidenebutanoic acid waste segregation.
References
3.[1] Title: 2-cyclohexylidenebutanoic acid (CAS 20144-46-1) and Ras/Raf Interaction Source: MolAid URL: [Link]
Sources
Personal protective equipment for handling 2-Cyclohexylidenebutanoic acid
Executive Summary: The "Lipophilic Acid" Paradox
Handling 2-Cyclohexylidenebutanoic acid presents a specific safety challenge often overlooked in standard "organic acid" protocols. Structurally, this molecule combines a corrosive carboxylic acid tail with a lipophilic cyclohexylidene ring.
The Risk: Unlike mineral acids (e.g., HCl) which burn immediately, lipophilic organic acids can penetrate the lipid bilayer of the stratum corneum before the proton donor (
This guide moves beyond generic compliance. It establishes a containment-first protocol designed to protect both the operator and the integrity of the compound.
Hazard Profiling & PPE Matrix
Note: As a specialized research intermediate, specific GHS data may be sparse. We apply the Precautionary Principle , categorizing this based on Structural Activity Relationship (SAR) analysis of analogous
Primary Hazards
-
Skin/Eye Corrosivity: High potential.[1] The cyclohexylidene group enhances skin permeability.
-
Respiratory Irritation: Solid particulates or sublimated vapors can severely irritate mucous membranes.
-
Reactivity: The exocyclic double bond (cyclohexylidene) introduces mild reactivity; avoid contact with strong oxidizers to prevent cleavage or polymerization.
The PPE Defense System
Do not rely on "standard lab wear." Use this tiered protection matrix.[2][3][4][5]
| Zone | Component | Specification | Scientific Rationale |
| Ocular | Goggles (Indirect Vent) | ANSI Z87.1+ / EN166 | Safety glasses are insufficient. Vapors or dust from this acid can bypass side-shields. Indirect venting prevents fogging while blocking splash entry. |
| Dermal (Hand) | Nitrile (Double Layer) | Inner: 4 mil (Blue)Outer: 5-8 mil (Extended Cuff) | Breakthrough Time: Organic acids degrade nitrile over time. The outer glove is sacrificial; the inner glove is the sterile barrier. Change outer glove immediately upon splash. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity: 80-100 fpm) | Primary containment. If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator . |
| Body | Lab Coat | 100% Cotton or Nomex | Synthetic blends (polyester) can melt into the skin if an acid-catalyzed reaction triggers a thermal event. |
Operational Protocol: The "Zero-Track" Workflow
Objective: To handle the compound without tracking traces out of the containment zone.
Phase A: Weighing & Transfer
Static electricity is the enemy of solid organic acids. The cyclohexylidene moiety adds mass, making the powder prone to "jumping" during spatula transfer.
-
Static Neutralization: Use an ionizing fan or an anti-static gun on the weighing boat before taring.
-
The "Well" Technique: Do not scrape the chemical. Create a depression in the bulk material and lift from the center to minimize dust generation.
-
Solvent Choice: If preparing a stock solution, dissolve in Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols initially if esterification is not desired, as the acid functionality is reactive.
Phase B: Reaction Monitoring
When using 2-Cyclohexylidenebutanoic acid as an intermediate (e.g., in Michael additions or coupling):
-
Quenching: Never add water directly to the neat acid. Always add the acid solution to the aqueous phase (if required) or quench with a buffered saturated Ammonium Chloride (
) solution to control exotherms.
Logical Workflow Visualization
The following diagram outlines the decision logic for handling spills versus standard disposal.
Caption: Decision matrix for handling solid vs. liquid states, emphasizing dust control for solids and neutralization for liquid spills.
Disposal & Decontamination
Crucial Rule: Never dispose of this compound in the general "Organic Solvent" waste if that container holds strong oxidizers or basic amines.
-
Neutralization (Small Scale):
-
Dilute the waste in a compatible solvent.
-
Slowly treat with Sodium Bicarbonate (
) . -
Warning: This will generate
gas. Allow to off-gas fully in the hood before capping.
-
-
Container Labeling:
-
Label clearly: "Organic Acid Waste - Contains 2-Cyclohexylidenebutanoic Acid."
-
Hazard Flags: Corrosive , Irritant .
-
-
Glassware Cleaning:
-
Rinse with Acetone first (to dissolve the lipophilic ring).
-
Follow with a Base Bath (KOH/Isopropanol) soak to convert the acid to its soluble salt form for easy removal.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98131, 2-Cyclohexylbutanoic acid (Structural Analog). Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
